Fenbendazole-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSHPAODJUKPD-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746841 | |
| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-47-5 | |
| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Fenbendazole-d3?
An In-depth Technical Guide to Fenbendazole-d3
This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is the deuterium-labeled form of Fenbendazole, a broad-spectrum benzimidazole anthelmintic agent.[1][2][3] Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry, such as in pharmacokinetic studies, due to their similar chemical properties to the parent compound but distinct mass. The deuterium substitution is typically at the methyl ester group.[4][5]
Chemical Structure and Properties
The core structure of this compound consists of a benzimidazole ring system linked to a phenylthio group and a methyl-d3 carbamate group. The key difference from Fenbendazole is the presence of three deuterium atoms on the methyl group of the carbamate ester.
Data Presentation: Physicochemical Properties
The following table summarizes and compares the key quantitative data for Fenbendazole and its deuterated analog.
| Property | Fenbendazole | This compound |
| Molecular Formula | C₁₅H₁₃N₃O₂S | C₁₅H₁₀D₃N₃O₂S[4] |
| Molecular Weight | 299.35 g/mol | 302.37 g/mol [1][3][4] |
| CAS Number | 43210-67-9 | 1228182-47-5[2][3][4] |
| IUPAC Name | Methyl N-(6-phenylsulfanyl-1H-benzoimidazol-2-yl)carbamate | N-[6-(Phenylthio)-1H-benzimidazol-2-yl]carbamic Acid Methyl-d3 Ester[4] |
| SMILES | COC(=O)Nc1nc2ccc(Sc3ccccc3)cc2[nH]1 | O=C(OC([2H])([2H])[2H])NC1=NC2=CC=C(SC3=CC=CC=C3)C=C2N1[4] |
Visualization of Chemical Structure
The following diagram illustrates the atomic connectivity and key functional groups of the this compound molecule.
Experimental Protocols
Synthesis of Fenbendazole
While specific synthesis protocols for this compound are proprietary to manufacturers of stable isotope-labeled compounds, the general synthesis of Fenbendazole provides a foundational understanding. A common method involves the following steps[6]:
-
Reaction of 5-Chloro-2-nitroaniline with benzenethiol: This step forms 5-phenylthio-2-nitroaniline.
-
Reduction of the nitro group: The nitro group of 5-phenylthio-2-nitroaniline is reduced to an amine, yielding 3-phenylthio-o-phenylenediamine.
-
Cyclization: The resulting diamine is reacted with an S-methyl-cyanamide methyl ester (or a similar cyclizing agent) to form the benzimidazole ring and introduce the carbamate side chain, yielding Fenbendazole.[6]
For the synthesis of this compound, a deuterated methylating agent would be used in the formation of the carbamate ester.
Mechanism of Action and Signaling Pathways
Fenbendazole exerts its biological effects primarily by targeting tubulin.[7][8] Its mechanism of action, particularly in the context of its potential anticancer properties, involves multiple cellular pathways.
Signaling Pathway of Fenbendazole's Anticancer Effects
The following diagram illustrates the key signaling pathways affected by Fenbendazole.
Fenbendazole's primary mechanism involves binding to β-tubulin, which disrupts the formation and function of microtubules.[7][8] This leads to cell cycle arrest and subsequent apoptosis or mitotic cell death.[1][9] Additionally, studies have shown that Fenbendazole can inhibit glucose uptake in cancer cells by affecting glucose transporters (GLUTs), leading to metabolic stress.[9][10] There is also evidence to suggest it can reactivate the tumor suppressor protein p53.[9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Fenbendazole D3 | CAS No. 1228182-47-5 | | SynZeal [synzeal.com]
- 6. Fenbendazole synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fenbendazole - Wikipedia [en.wikipedia.org]
- 9. fenbendazole.org [fenbendazole.org]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
In-Depth Technical Guide: Synthesis and Purification of Fenbendazole-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fenbendazole-d3, a deuterated analog of the broad-spectrum benzimidazole anthelmintic, Fenbendazole. This isotopically labeled compound is an essential tool for a range of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalytical assays. This document outlines a detailed synthetic pathway, purification protocols, and analytical characterization, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate its preparation and use in a laboratory setting.
Introduction
Fenbendazole is a widely used anthelmintic agent in veterinary medicine.[1][2] Its mechanism of action primarily involves the disruption of microtubule formation in parasitic cells, leading to impaired glucose uptake and eventual cell death.[3] Recent research has also explored its potential as an anti-cancer agent due to its effects on microtubule dynamics and cellular metabolism in tumor cells.[3] this compound, with deuterium atoms incorporated into the methyl group of the carbamate moiety, serves as a stable isotope-labeled internal standard for mass spectrometry-based quantification of fenbendazole in biological matrices.[4] Its use significantly improves the accuracy and precision of such assays.
Synthesis of this compound
The synthesis of this compound follows a multi-step pathway analogous to the synthesis of unlabeled Fenbendazole, with the key difference being the introduction of the deuterated methyl group in the final cyclization step. The overall synthetic strategy involves the preparation of a key intermediate, 4-(phenylthio)-o-phenylenediamine, followed by its reaction with a deuterated cyclizing agent.
Synthetic Scheme
A plausible synthetic route for this compound is outlined below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
2.2.1. Step 1: Synthesis of 5-(Phenylthio)-2-nitroaniline
-
To a solution of 5-chloro-2-nitroaniline (1.0 eq) in a suitable solvent such as dimethylformamide, add potassium carbonate (1.5 eq).[5]
-
Add thiophenol (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated yellow solid is collected by filtration, washed with water, and dried under vacuum to yield 5-(phenylthio)-2-nitroaniline.
2.2.2. Step 2: Synthesis of 4-(Phenylthio)-o-phenylenediamine
-
Suspend 5-(phenylthio)-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(phenylthio)-o-phenylenediamine, which can be used in the next step without further purification.
2.2.3. Step 3: Synthesis of this compound
-
Dissolve the crude 4-(phenylthio)-o-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.
-
Add S-methyl-d3-isothiourea sulfate (1.2 eq) to the solution.
-
Add a base, such as sodium hydroxide, to the reaction mixture.[5]
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol and then with water to remove any inorganic impurities.
-
Dry the crude this compound under vacuum.
Purification of this compound
The crude this compound is purified by recrystallization to obtain a high-purity product suitable for research and as an analytical standard.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol for Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of ethanol and water or glacial acetic acid.[6]
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified this compound crystals under vacuum to a constant weight.
Quantitative Data
| Parameter | Value | Reference |
| Synthesis | ||
| Overall Yield | 60-70% (estimated) | [7] |
| Purification | ||
| Purity (HPLC) | >98% | [8] |
| Analytical Data | ||
| Molecular Formula | C₁₅H₁₀D₃N₃O₂S | |
| Molecular Weight | 302.37 g/mol | |
| Melting Point | ~233 °C | [2] |
| HPLC Parameters | ||
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile:Methanol (85:15, v/v) | [8] |
| Flow Rate | 0.8 mL/min | [8] |
| Detection Wavelength | 221 nm | [8] |
| Retention Time | ~7.3 min | [9] |
| Mass Spectrometry (ESI+) | ||
| Precursor Ion (m/z) | 303.0 | [4] |
| Product Ion (m/z) | 268.1 | [4] |
| ¹H NMR (DMSO-d₆, 400 MHz) | ||
| δ (ppm) | 7.52 (s, 1H), 7.45 (d, 1H), 7.30-7.25 (m, 2H), 7.20-7.10 (m, 4H), 11.73 (br s, 2H) | [3] |
Note: The ¹H NMR data is for non-deuterated Fenbendazole. For this compound, the singlet at approximately 3.76 ppm corresponding to the methoxy protons will be absent.
Mechanism of Action: Microtubule Disruption
Fenbendazole's primary mechanism of action involves its interaction with β-tubulin, a subunit of microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.
Caption: Fenbendazole's mechanism of microtubule disruption.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols, supported by analytical data and visual aids, are intended to assist researchers in the preparation of this valuable tool for various scientific investigations. The high purity of the final product, achievable through the outlined methods, is critical for its application as an internal standard and in other sensitive research contexts.
References
- 1. fenbenqhp.com [fenbenqhp.com]
- 2. Fenbendazole | C15H13N3O2S | CID 3334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. imcwc.com [imcwc.com]
- 4. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenbendazole synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN113248445B - Synthesis method of fenbendazole - Google Patents [patents.google.com]
- 8. ijrpc.com [ijrpc.com]
- 9. iajps.com [iajps.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Fenbendazole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Fenbendazole-d3, a deuterated analog of the broad-spectrum benzimidazole anthelmintic, Fenbendazole. This document is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.
Physicochemical Properties
This compound is a stable, isotopically labeled form of Fenbendazole, primarily utilized as an internal standard in quantitative analyses, such as mass spectrometry-based assays, to ensure accuracy and precision. The deuterium labeling is typically on the methyl group of the carbamate moiety.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | methyl-d3 (5-(phenylthio)-1H-benzo[d]imidazol-2-yl)carbamate | N/A |
| Synonyms | Fenbendazole (methyl-d3) | N/A |
| CAS Number | 1228182-47-5 | N/A |
| Molecular Formula | C₁₅H₁₀D₃N₃O₂S | N/A |
| Molecular Weight | 302.37 g/mol | N/A |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | ~233 °C (for Fenbendazole) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Slightly soluble in DMSO and Methanol. | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Source(s) |
| Mass Spectrometry | Exact Mass: 302.09167808 Da | N/A |
| ¹H NMR | Data not readily available. Expected to be similar to Fenbendazole with the absence of the N-methyl proton signal. | N/A |
| ¹³C NMR | Data not readily available. The deuterated methyl carbon would exhibit a characteristic multiplet. | N/A |
Synthesis of this compound
A common synthesis of Fenbendazole involves the cyclization of a substituted o-phenylenediamine with a carbamate-forming reagent. To produce this compound, a deuterated methylating agent would be used in the formation of this reagent.
Proposed Synthetic Pathway:
A potential route involves the reaction of 5-(phenylthio)-1H-benzo[d]imidazol-2-amine with deuterated methyl chloroformate (CD₃OCOCl) in the presence of a base.
Caption: Proposed synthesis of this compound.
Experimental Protocols
This compound is crucial for the accurate quantification of Fenbendazole in various biological matrices. Below are detailed methodologies adapted from published research where this compound is used as an internal standard.
Quantification of Fenbendazole in Plasma by UPLC-MS/MS
This method is suitable for pharmacokinetic studies.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 1 M ammonia solution and vortex for 30 seconds.
-
Add 500 µL of acetonitrile, vortex for 5 minutes, and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Fenbendazole: Q1 299.1 -> Q3 158.1
-
This compound: Q1 302.1 -> Q3 158.1
-
Caption: Workflow for plasma sample analysis.
Analysis of Fenbendazole in Tissue Samples by HPLC
This method is applicable for residue analysis in tissues.
Sample Preparation:
-
Homogenize 1 gram of tissue with 4 mL of acetonitrile.
-
Add 100 µL of this compound internal standard.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction step on the pellet and combine the supernatants.
-
Evaporate the combined supernatant to dryness.
-
Reconstitute in 1 mL of mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 298 nm
Mechanism of Action and Signaling Pathways
Fenbendazole, and by extension this compound, exerts its primary anthelmintic effect by interfering with microtubule formation in parasites. It binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake and ultimately cell death in the parasite.
Recent research has also explored the potential anticancer properties of Fenbendazole, suggesting multiple mechanisms of action.
Caption: Fenbendazole's mechanism of action.
This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and protocols are intended to be a starting point for further investigation and application.
References
A Technical Guide to High-Purity Fenbendazole-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Fenbendazole-d3, a deuterated analog of the broad-spectrum benzimidazole anthelmintic, Fenbendazole. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical methodologies or in studies investigating the mechanism of action of Fenbendazole.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several commercial suppliers specializing in analytical standards and research chemicals. The quality and specifications of the product are critical for ensuring accurate and reproducible experimental results. Below is a summary of key information from prominent suppliers.
| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| SynZeal | Fenbendazole D3 Reference Standard | 1228182-47-5 | C₁₅H₁₀D₃N₃O₂S | 302.37 | Supplied with COA and analytical data[1] | In Stock[1] |
| Clearsynth | This compound | 1228182-47-5 | C₁₅H₁₀D₃N₃O₂S | 302.37 | 100.00% by HPLC[2] | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[2] |
| MedChemExpress | This compound | 1228182-47-5 | Not Specified | 302.37 | Not Specified | Various sizes available |
| Simson Pharma | Fenbendazole -D3 | Not Specified | Not Specified | Not Specified | Accompanied by Certificate of Analysis | Not Specified |
| Sigma-Aldrich | This compound VETRANAL®, analytical standard | 1228182-47-5 | C₁₅D₃H₁₀N₃O₂S | 302.37 | Analytical Standard | 10 mg[1] |
| LGC Standards | This compound (methyl-d3) | 1228182-47-5 | C₁₅H₁₀D₃N₃O₂S | 302.37 | 99 atom % D, min 98% Chemical Purity[3][4] | 0.005 g, 0.01 g[3] |
| Pharmaffiliates | This compound | 1228182-47-5 | C₁₅H₁₀D₃N₃O₂S | 302.37 | Not Specified | Not Specified[5] |
Application as an Internal Standard in LC-MS/MS Analysis
This compound is primarily utilized as an internal standard (IS) for the quantitative analysis of Fenbendazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. The stable isotope-labeled nature of this compound ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, leading to accurate and precise quantification.
Experimental Protocol: Quantification of Fenbendazole in Dog Plasma using UPLC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a published method for the simultaneous determination of several anthelmintics in dog plasma[6].
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Fenbendazole (Analyte)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Dog plasma (blank)
-
1 M Ammonia solution
-
Dimethylformamide (DMF)
-
Ethyl acetate
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of 200 ng/mL[6].
-
Prepare stock and working standard solutions of Fenbendazole for calibration curve and quality control samples.
3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of the 200 ng/mL this compound working solution and vortex for 10 seconds[6].
-
Add 50 µL of 1 M ammonia solution and 50 µL of DMF, and vortex for 30 seconds[6].
-
Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 r/min for 7 minutes at 4°C[6].
-
Transfer the supernatant to a new tube.
-
To the remaining pellet, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge again[6].
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
4. UPLC-MS/MS Conditions:
-
Column: UPLC BEH C18 column[6]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water[6].
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Detection: Multiple Reaction Monitoring (MRM)[6]
-
Monitor the precursor to product ion transitions for both Fenbendazole and this compound. For example, the protonated precursor ion for Fenbendazole is m/z 300.0, and for this compound is m/z 303.0[6]. The specific product ions would need to be optimized on the mass spectrometer being used.
-
Mechanism of Action of Fenbendazole
Understanding the mechanism of action of Fenbendazole is crucial for researchers using its deuterated analog in pharmacological or toxicological studies. Fenbendazole exhibits its anthelmintic and potential anti-cancer effects through multiple pathways.
Key Signaling Pathways Affected by Fenbendazole
// Nodes FBZ [label="Fenbendazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-Tubulin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; MitoticArrest [label="Mitotic Arrest\n& Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT1 [label="GLUT1 Transporter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlucoseUptake [label="Glucose Uptake", fillcolor="#FBBC05", fontcolor="#202124"]; CellStarvation [label="Cellular Starvation\n& Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53 Tumor Suppressor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FBZ -> Tubulin [label="Binds to"]; Tubulin -> Microtubules [label="Inhibits"]; Microtubules -> MitoticArrest; FBZ -> GLUT1 [label="Inhibits"]; GLUT1 -> GlucoseUptake [label="Reduces"]; GlucoseUptake -> CellStarvation; FBZ -> p53 [label="Activates (potential)"]; p53 -> Apoptosis; } dot
Caption: Key signaling pathways modulated by Fenbendazole.
The primary mechanism of action of Fenbendazole involves its binding to β-tubulin, which disrupts the polymerization of microtubules. This interference with the cytoskeleton leads to mitotic arrest and ultimately apoptosis in susceptible cells. Additionally, Fenbendazole has been shown to inhibit the glucose transporter 1 (GLUT1), leading to reduced glucose uptake and cellular starvation. There is also evidence to suggest that Fenbendazole may activate the p53 tumor suppressor pathway, further promoting apoptosis.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Fenbendazole in a biological matrix using this compound as an internal standard.
// Nodes Sample [label="Biological Sample\n(e.g., Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nthis compound (IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Sample Preparation\n(PPT & LLE)", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quant [label="Quantification\n(Analyte/IS Ratio)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> Spike; Spike -> Extraction; Extraction -> LCMS; LCMS -> Data; Data -> Quant; } dot
Caption: A typical experimental workflow for LC-MS/MS analysis.
This workflow begins with the addition of a known amount of the internal standard, this compound, to the biological sample. The sample then undergoes a preparation process, such as protein precipitation followed by liquid-liquid extraction, to remove interfering substances. The prepared sample is then injected into the LC-MS/MS system for analysis. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring). Finally, the concentration of Fenbendazole in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
References
- 1. This compound VETRANAL , analytical standard 1228182-47-5 [sigmaaldrich.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound (methyl-d3) | LGC Standards [lgcstandards.com]
- 4. This compound (methyl-d3) | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Fenbendazole-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbendazole-d3 is the deuterated analog of Fenbendazole, a broad-spectrum benzimidazole anthelmintic agent. The incorporation of deuterium isotopes provides a valuable tool for various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of Fenbendazole. This technical guide provides comprehensive information on the physicochemical properties, analytical methodologies, and key biological signaling pathways associated with Fenbendazole, which are crucial for researchers and drug development professionals.
Physicochemical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 1228182-47-5 | [1] |
| Molecular Formula | C₁₅H₁₀D₃N₃O₂S | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
Analytical Methodologies
Accurate quantification of Fenbendazole and its deuterated analog is critical for research and development. Below are summaries of commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the analysis of Fenbendazole.
| Parameter | Description | Reference |
| Column | C18 ODS (250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Acetonitrile: Methanol (85:15, v/v) | [2] |
| Flow Rate | 0.8 mL/min | [2] |
| Detection Wavelength | 221 nm | [2] |
| Injection Volume | 20 µL | [2] |
| Column Temperature | 30°C | [2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of Fenbendazole and its metabolites in biological matrices. This compound is an ideal internal standard for these assays.
| Parameter | Description | Reference |
| Column | Gemini NX-C18 | [3] |
| Mobile Phase | Acetonitrile and 0.2% aqueous formic acid (gradient elution) | [3] |
| Flow Rate | 0.6 mL/min | [3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| Monitored Transition (Fenbendazole) | m/z 300.08 → 268.05 | [3] |
Experimental Protocols
Western Blot for p53 Activation
This protocol is designed to assess the effect of Fenbendazole on the expression of the p53 tumor suppressor protein.
-
Cell Treatment: Culture colorectal cancer cells (e.g., SNU-C5) and treat with varying concentrations of Fenbendazole or DMSO (vehicle control) for 72 hours.[4]
-
Cell Lysis: Harvest the cells and prepare whole-cell extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against p53. Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands and quantify the signal intensity.
HIF-1α Reporter Assay
This assay measures the activation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.
-
Cell Transfection: Co-transfect HEK-293 cells with a reporter plasmid containing multiple copies of the Hypoxia Responsive Element (HRE) driving a luciferase gene, and a control plasmid (e.g., pRL-SV40 encoding Renilla luciferase).[5]
-
Cell Treatment: Treat the transfected cells with Fenbendazole or a vehicle control.
-
Hypoxic Conditions: Expose the cells to hypoxic conditions (1% O₂) for 24 hours.[5]
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the HRE-driven luciferase activity to the control luciferase activity to determine the fold change in HIF-1α activation.
In Vitro Tubulin Polymerization Assay
This assay evaluates the effect of Fenbendazole on the polymerization of tubulin, a key mechanism of its anthelmintic and potential anticancer activity.
-
Reaction Mixture: Prepare a reaction mixture containing purified bovine tubulin.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature.
-
Treatment: Add Fenbendazole, a positive control (e.g., colchicine), or a vehicle control (DMSO) to the reaction mixture.[6]
-
Monitoring Polymerization: Monitor the increase in turbidity of the solution spectrophotometrically at 340 nm over time.[6]
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of Fenbendazole.
Signaling Pathways and Workflows
Fenbendazole's Effect on HIF-1α Signaling
Caption: Fenbendazole inhibits PHDs, stabilizing HIF-1α and promoting target gene transcription.
p53 Activation Pathway by Fenbendazole
Caption: Fenbendazole leads to p53 accumulation and mitochondrial translocation, inducing apoptosis.
Analytical Workflow for Fenbendazole Quantification
Caption: A typical workflow for the quantification of Fenbendazole using this compound as an internal standard.
References
An In-Depth Technical Guide to the Isotopic Purity of Commercially Available Fenbendazole-d3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenbendazole-d3, the deuterated analog of the broad-spectrum benzimidazole anthelmintic, is a critical internal standard for bioanalytical studies and metabolic research. Its utility is intrinsically linked to its isotopic purity, which ensures the accuracy and reliability of quantitative analyses. This technical guide provides a comprehensive overview of the isotopic purity of commercially available this compound, including typical purity levels, the analytical methodologies for its determination, and the potential synthetic routes that can influence its isotopic composition. The information presented herein is intended to assist researchers in selecting and utilizing this compound of appropriate quality for their studies.
Introduction to Isotopic Purity in Deuterated Standards
Deuterated compounds, such as this compound, are synthesized by replacing one or more hydrogen atoms with deuterium. The isotopic purity of such a standard is a measure of the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. Impurities can exist in the form of molecules with fewer than the desired number of deuterium atoms (e.g., d0, d1, d2 for a d3-labeled compound) or with deuterium at unintended positions. High isotopic purity is crucial for internal standards in mass spectrometry-based bioanalysis to avoid interference with the analyte signal and to ensure accurate quantification.
Commercial Availability and Isotopic Purity Specifications
This compound is available from several commercial suppliers of reference standards and research chemicals. While the stated purity can vary between suppliers and even between different lots from the same supplier, a high degree of isotopic enrichment is generally expected.
Table 1: Summary of Publicly Available Isotopic Purity Data for Commercial this compound
| Supplier | Stated Isotopic Purity/Composition | Chemical Purity | Notes |
| LGC Standards | 99 atom % D[1] | min 98% | "atom % D" indicates the percentage of deuterium at the labeled position. |
| Clearsynth | - | 100.00% by HPLC[2] | HPLC purity indicates chemical purity, not necessarily isotopic purity. Accompanied by a Certificate of Analysis.[2] |
| SynZeal | - | - | Supplied with a detailed Certificate of Analysis.[3] |
| HPC Standards | - | - | Certificate of Analysis available upon request. |
| MedChemExpress | - | - | Certificate of Analysis available upon request. |
It is imperative for researchers to obtain and carefully review the Certificate of Analysis (CoA) for the specific lot of this compound they intend to use. The CoA will provide the most accurate and detailed information regarding the isotopic distribution. A sample CoA for a related compound, Fenbendazole impurity A, indicates that identification is confirmed by NMR and Mass Spectrometry, and purity is determined by HPLC.[4]
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive and accurate technique for determining the isotopic distribution of a deuterated compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, it can distinguish between the different isotopologues (molecules that differ only in their isotopic composition).
4.1.1 General Protocol for LC-HRMS Analysis of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 1-10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: > 60,000 FWHM.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 isotopologues of Fenbendazole ([M+H]+).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
-
-
Diagram 1: Workflow for Isotopic Purity Determination by LC-HRMS
Caption: Workflow for LC-HRMS analysis of this compound isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another essential tool for assessing isotopic purity. ¹H NMR can be used to quantify the amount of residual, non-deuterated material, while ²H NMR directly detects the deuterium nuclei.
4.2.1 General Protocol for NMR Analysis of this compound
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent should ensure that the residual solvent signals do not overlap with the signals of interest.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Carefully integrate the signals corresponding to the methyl protons. The presence of a small singlet would indicate the presence of the d0 isotopologue. The partially deuterated species (d1 and d2) would show characteristic multiplets.
-
By comparing the integral of the residual proton signals to a known internal standard or to other non-deuterated protons in the molecule, the percentage of the d0 species can be estimated.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
A single resonance corresponding to the deuterated methyl group should be observed.
-
The presence of other signals could indicate deuterium scrambling to other positions in the molecule.
-
-
Data Analysis: The relative integrals of the signals in the ¹H and ²H NMR spectra can be used to calculate the isotopic enrichment.
Diagram 2: Logic for Isotopic Purity Assessment by NMR
References
Methodological & Application
The Use of Fenbendazole-d3 as an Internal Standard in LC-MS/MS for Accurate Quantification
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of bioanalytical chemistry, particularly in pharmacokinetic and residue analysis, the accuracy and precision of quantitative methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard (IS) is a cornerstone of robust LC-MS/MS assays, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1] Fenbendazole-d3, a deuterated analog of the broad-spectrum anthelmintic drug fenbendazole, serves as an ideal internal standard for the accurate quantification of fenbendazole and its metabolites in various biological samples.
This application note provides a detailed protocol and validation data for the use of this compound as an internal standard in the LC-MS/MS analysis of fenbendazole. The methodologies and data presented are compiled from established scientific literature, offering a comprehensive guide for researchers in the field.
Principle of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they share nearly identical physicochemical properties, the analyte and the deuterated internal standard co-elute during chromatography and experience similar extraction efficiencies and ionization suppression or enhancement in the mass spectrometer's ion source.[1] By adding a known amount of the internal standard to the samples at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification, thereby correcting for potential analytical variabilities.
Experimental Protocols
This section details the experimental procedures for the quantification of fenbendazole in biological matrices using this compound as an internal standard. The following protocols are based on a validated method for the analysis of fenbendazole in dog plasma.[1]
Materials and Reagents
-
Fenbendazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (analytical grade)
-
Ammonia solution (1 M)
-
N,N-dimethylformamide (DMF)
-
Ultrapure water
-
Drug-free biological matrix (e.g., dog plasma)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenbendazole and this compound in DMF.
-
Working Standard Solutions: Prepare serial dilutions of the fenbendazole stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 200 ng/mL.
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (200 ng/mL) to each sample, except for the blank matrix samples.
-
Add 50 µL of 1 M ammonia solution and 50 µL of DMF to each tube and vortex for 30 seconds.
-
Add 500 µL of acetonitrile and 800 µL of ethyl acetate. Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 7 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
To the remaining pellet, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge again under the same conditions.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of acetonitrile:water (1:1, v/v).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of fenbendazole and this compound:
Liquid Chromatography:
-
Column: UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components. A typical gradient might start at 10% B, ramp up to 90% B, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fenbendazole: Precursor ion (Q1) m/z 300.1 → Product ion (Q3) m/z 268.1
-
This compound: Precursor ion (Q1) m/z 303.1 → Product ion (Q3) m/z 271.1
-
-
Collision Energy: Optimized for each transition.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize the validation parameters for a typical LC-MS/MS method for fenbendazole in dog plasma.[1]
Table 1: Linearity of the Method
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Fenbendazole | 10 - 600 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Fenbendazole | 30 (Low QC) | 98.70 | 5.56 | 5.36 |
| 300 (Mid QC) | 100.90 | 1.87 | 3.06 | |
| 450 (High QC) | 99.80 | 3.25 | 4.12 |
Table 3: Recovery
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| Fenbendazole | 30 (Low QC) | 90.42 |
| 300 (Mid QC) | 99.89 | |
| 450 (High QC) | 95.67 | |
| This compound | 200 | 95.71 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in LC-MS/MS analysis.
References
Application Note: High-Throughput Analysis of Fenbendazole Residues in Bovine Milk Using UPLC-MS/MS with Fenbendazole-d3 Internal Standard
Abstract
This application note details a robust and sensitive analytical method for the quantification of fenbendazole residues in bovine milk. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and incorporates Fenbendazole-d3 as an internal standard (IS) to ensure accuracy and precision. A streamlined sample preparation protocol involving protein precipitation and liquid-liquid extraction enables high-throughput analysis, making it suitable for routine monitoring and regulatory compliance. The method was validated according to the U.S. Food and Drug Administration guidelines, demonstrating excellent linearity, recovery, precision, and accuracy.
Introduction
Fenbendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock.[1][2] The potential for fenbendazole residues to be present in food products derived from treated animals, such as milk, necessitates the development of sensitive and reliable analytical methods for monitoring compliance with maximum residue limits (MRLs). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variations in sample processing, thereby improving the accuracy and reliability of the analytical results. This application note describes a validated UPLC-MS/MS method for the determination of fenbendazole in bovine milk, employing this compound as an internal standard.
Experimental Workflow
References
Application of Fenbendazole-d3 in Pharmacokinetic Studies of Fenbendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine.[1] Beyond its antiparasitic activity, there is growing interest in its potential as an anticancer agent.[2] Accurate characterization of its pharmacokinetic profile is crucial for both optimizing its therapeutic efficacy and ensuring its safety. Fenbendazole-d3, a deuterium-labeled analog of fenbendazole, serves as an ideal internal standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[3][4] The use of a stable isotope-labeled internal standard like this compound minimizes variability due to sample preparation and matrix effects, thereby enhancing the accuracy and precision of pharmacokinetic studies.[3]
This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of fenbendazole.
Data Presentation
Pharmacokinetic Parameters of Fenbendazole in Various Species
The following tables summarize key pharmacokinetic parameters of fenbendazole from studies conducted in different animal species. These values can vary depending on the dosage, formulation, and analytical methodology.
| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |
| Pigs | 1 mg/kg | IV | - | - | 0.75 | 2.63 (MRT) | [5] |
| 5 mg/kg | Oral | 0.07 | 3.75 | 1.00 | 15.15 (MRT) | [5] | |
| Dogs | 5 mg/kg | Oral | 0.16 | 5.6 | - | - | [5] |
| Alpacas | 5 mg/kg | IV | 6.2 (peak) | - | 7.7 | 5.9 | [3] |
| 5 mg/kg | Oral | 0.13 | 10 | 6 | 23 | [3] | |
| Horses | 10 mg/kg | Oral (unfed) | - | - | 2.19 | - | [6] |
| 10 mg/kg | Oral (fed) | - | - | 0.59 | - | [6] | |
| Rats | 10 mg/kg | Oral | < 0.1 (peak) | - | - | - | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Half-life; MRT: Mean Residence Time.
Experimental Protocols
In-Life Phase: Animal Dosing and Sample Collection
This protocol outlines a general procedure for a pharmacokinetic study in a model species such as dogs or pigs. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Fenbendazole formulation
-
Experimental animals (e.g., beagle dogs, pigs)
-
Syringes and needles for dosing and blood collection
-
Anticoagulant tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
Freezer (-20°C or -80°C)
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Administration: Administer a single oral dose of fenbendazole (e.g., 5 mg/kg). The formulation can be a tablet, suspension, or capsule.
-
Intravenous Administration: For determining absolute bioavailability, administer a single intravenous dose of fenbendazole (e.g., 1 mg/kg) via a suitable vein (e.g., cephalic vein).
-
-
Blood Sample Collection:
-
Collect blood samples (e.g., 2-3 mL) into anticoagulant tubes at predetermined time points.
-
Suggested time points for oral administration: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Suggested time points for intravenous administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the collected blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the supernatant (plasma) into labeled cryovials.
-
-
Storage: Store the plasma samples at -20°C or -80°C until analysis.
Bioanalytical Phase: UPLC-MS/MS Analysis
This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of fenbendazole and its major metabolites, using this compound as an internal standard.[4]
Materials and Reagents:
-
Fenbendazole, Oxfendazole, and Fenbendazole sulfone analytical standards
-
This compound (internal standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Ammonia solution (1 M)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Plasma samples from the in-life phase
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
UPLC column (e.g., UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of fenbendazole, its metabolites, and this compound in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
Prepare calibration curve standards and quality control (QC) samples by spiking blank plasma with the working standard solutions.
-
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction): [4]
-
To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 200 ng/mL) and vortex for 10 seconds.
-
Add 50 µL of 1 M ammonia solution and 50 µL of DMF, and vortex for 30 seconds.
-
Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 12,000 rpm for 7 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Conditions:
-
UPLC:
-
Column: UPLC BEH C18 (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes and internal standard.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5 µL
-
-
MS/MS:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Fenbendazole: m/z 300.1 → 268.1
-
Oxfendazole: m/z 316.1 → 284.1
-
Fenbendazole sulfone: m/z 332.1 → 159.1
-
This compound: m/z 303.1 → 271.1
-
-
-
-
Data Analysis:
-
Quantify the concentrations of fenbendazole and its metabolites in the plasma samples using the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T½, etc.) using appropriate pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study of fenbendazole.
Metabolic Pathway of Fenbendazole
Fenbendazole is extensively metabolized in the liver. The primary metabolic pathways involve sulfoxidation and hydroxylation.[1][7]
Caption: Major metabolic pathways of fenbendazole.
References
- 1. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHARMACOKINETICS AND METABOLISM OF FENBENDAZOLE IN HEALTHY DOGS | Semantic Scholar [semanticscholar.org]
- 5. Methodology for the analysis of fenbendazole and its metabolites in plasma, urine, feces, and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. researchgate.net [researchgate.net]
UPLC-MS/MS Method for the Simultaneous Determination of Fenbendazole and its Metabolites Using Fenbendazole-d3
Application Note
Introduction
Fenbendazole (FBZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections.[1][2] Following administration, fenbendazole is metabolized in the liver into its primary active metabolite, oxfendazole (fenbendazole sulfoxide), and further to fenbendazole sulfone.[2][3][4] Monitoring the levels of fenbendazole and its metabolites is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and investigating its potential repurposed applications, such as in oncology research.[2]
This application note describes a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of fenbendazole, oxfendazole, and fenbendazole sulfone in plasma, using Fenbendazole-d3 as an internal standard (IS). The method utilizes a simple protein precipitation and liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
dot
Figure 1: Sample preparation workflow for the extraction of fenbendazole and its metabolites from plasma.
Experimental Protocols
Materials and Reagents
-
Fenbendazole, Oxfendazole, Fenbendazole Sulfone, and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ammonia solution (1 M)
-
Dimethylformamide (DMF)
-
Ultrapure water
-
Drug-free plasma for calibration and quality control samples
Standard Solutions
Stock solutions of fenbendazole, oxfendazole, fenbendazole sulfone, and this compound are prepared in methanol. Working solutions are prepared by diluting the stock solutions with methanol or a suitable solvent mixture to the desired concentrations for calibration standards and quality control (QC) samples.
Sample Preparation
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 200 ng/mL) and vortex for 10 seconds.[5]
-
Add 50 µL of 1 M ammonia solution and 50 µL of DMF, then vortex for 30 seconds.[5]
-
Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 rpm for 7 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube.
-
To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge again under the same conditions.[5]
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.
UPLC-MS/MS Conditions
A Waters ACQUITY UPLC system coupled with a Xevo TQD triple quadrupole mass spectrometer was used for analysis.[6]
UPLC Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.4 mL/min[6] |
| Gradient | 0-6.0 min, 10-100% B; 6.0-6.5 min, 100% B; 6.5-7.0 min, 100-10% B; 7.0-9.0 min, 10% B[6] |
| Column Temperature | 35°C[6] |
| Injection Volume | 5 µL[6] |
| Autosampler Temp. | 6°C[6] |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Capillary Voltage | 1.0 kV[6] |
| Source Temperature | 150°C[6] |
| Desolvation Temp. | 500°C[6] |
| Desolvation Gas Flow | 800 L/h[6] |
| Cone Gas Flow | 50 L/h[6] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Fenbendazole | 300.0 | 268.1 | 40 | 20 |
| Oxfendazole | 316.0 | 159.0 | 40 | 36 |
| Fenbendazole Sulfone | 332.0 | 159.0 | - | - |
| This compound | 303.0 | 268.1 | 40 | 20 |
Note: Parameters for Fenbendazole Sulfone may need to be optimized based on instrument response.
dot
Figure 2: Metabolic pathway of fenbendazole.
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and recovery.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Fenbendazole | 10 - 600 | > 0.99[5][6] |
| Oxfendazole | 4 - 240 | > 0.99[5][6] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (%) |
| Fenbendazole | LQC (30 ng/mL) | 1.87 - 5.56 | < 15 | 98.70 - 100.90[6] |
| MQC (300 ng/mL) | 1.87 - 5.56 | < 15 | 98.70 - 100.90[6] | |
| HQC (450 ng/mL) | 1.87 - 5.56 | < 15 | 98.70 - 100.90[6] | |
| Oxfendazole | LQC | 1.08 - 11.33 | < 15 | 98.13 - 106.94[6] |
| MQC | 1.08 - 11.33 | < 15 | 98.13 - 106.94[6] | |
| HQC | 1.08 - 11.33 | < 15 | 98.13 - 106.94[6] |
Table 3: Extraction Recovery
| Analyte | QC Level | Mean Recovery (%) |
| Fenbendazole | LQC, MQC, HQC | 90.42 - 99.89[5] |
| Oxfendazole | LQC, MQC, HQC | 92.58 - 105.38[5] |
| This compound | - | 93.37 - 98.04[5] |
Conclusion
This UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous determination of fenbendazole and its major metabolites in plasma. The use of a deuterated internal standard ensures high accuracy and precision. The detailed protocol and performance data demonstrate its suitability for a wide range of applications in pharmaceutical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Fenbendazole - Wikipedia [en.wikipedia.org]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 6. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fenbendazole-d3 in Environmental Sample Analysis: A Detailed Guide
Introduction
Fenbendazole, a broad-spectrum benzimidazole anthelmintic, is extensively used in veterinary medicine to treat parasitic infections in livestock and companion animals. Its widespread use raises concerns about its potential environmental fate and impact. Consequently, robust and reliable analytical methods are crucial for monitoring its presence in various environmental compartments. Fenbendazole-d3, a deuterated analog of fenbendazole, serves as an ideal internal standard for quantification by isotope dilution mass spectrometry. Its use significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the analysis of fenbendazole in environmental samples—specifically water, soil, and sediment—using this compound as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Core Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing. The labeled standard is chemically identical to the analyte of interest (fenbendazole) and therefore behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, correcting for any losses during the analytical process.
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for the analysis of fenbendazole using this compound as an internal standard. These values are based on validated methods for similar matrices and serve as a benchmark for laboratory implementation.[1]
Table 1: UPLC-MS/MS Method Performance for Fenbendazole Analysis
| Parameter | Water | Soil | Sediment |
| Linearity Range | 0.1 - 100 ng/L | 1 - 500 µg/kg | 1 - 500 µg/kg |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.05 ng/L | 0.5 µg/kg | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.1 ng/L | 1 µg/kg | 1 µg/kg |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
Table 2: Mass Spectrometric Parameters for Fenbendazole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fenbendazole | 300.1 | 159.1 | 25 |
| This compound | 303.1 | 162.1 | 25 |
Experimental Protocols
Detailed methodologies for the analysis of fenbendazole in water, soil, and sediment samples are provided below. These protocols include sample preparation, UPLC-MS/MS analysis, and quality control procedures.
Protocol 1: Analysis of Fenbendazole in Water Samples
This protocol describes the extraction and quantification of fenbendazole from various water sources, including surface water and wastewater effluent.
1. Materials and Reagents
-
Fenbendazole analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter.
-
Spike the filtered water sample with a known amount of this compound internal standard solution.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
3. UPLC-MS/MS Analysis
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[1]
-
Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions[1]
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ionization Source Parameters: Optimized for maximum sensitivity of fenbendazole and this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
Protocol 2: Analysis of Fenbendazole in Soil and Sediment Samples
This protocol details the extraction and analysis of fenbendazole from complex solid matrices like soil and sediment.
1. Materials and Reagents
-
Fenbendazole analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Anhydrous sodium sulfate
-
QuEChERS extraction salts (optional, for enhanced extraction)
2. Sample Preparation: Solvent Extraction
-
Homogenize the soil or sediment sample to ensure uniformity.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
For QuEChERS-based extraction, add the appropriate salt mixture and shake vigorously.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter before UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis
-
The UPLC-MS/MS conditions are the same as described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of fenbendazole in environmental samples.
References
Application Note: Preparation of Fenbendazole-d3 Standard Solution
Abstract
This document provides a detailed protocol for the preparation of a standard solution of Fenbendazole-d3. This deuterated analog of Fenbendazole is primarily utilized as an internal standard for the quantitative analysis of Fenbendazole in various matrices by chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS)[1][2]. Accurate preparation of this standard solution is critical for achieving precise and reliable analytical results. This protocol outlines the necessary materials, procedural steps, and safety precautions.
Physicochemical Properties and Safety Data
This compound is a deuterated form of Fenbendazole, an anthelmintic agent[3][4][5]. The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometric analysis. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₀D₃N₃O₂S | [1][2] |
| Molecular Weight | 302.37 g/mol | [2][3] |
| CAS Number | 1228182-47-5 | [1][3] |
| Appearance | Crystalline solid | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage | Store at 2-8°C for long-term storage | [2] |
Safety Precautions:
Handle this compound in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses[7]. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information[6][8].
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a suitable organic solvent. This stock solution can then be used to prepare working standards of lower concentrations.
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Analytical balance
-
1.5 mL amber glass vial with a screw cap
-
Micropipettes (P1000, P200)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance and transfer it into a 1.5 mL amber glass vial.
-
Solvent Addition: Using a calibrated micropipette, add 1 mL of DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
Homogenization: After dissolution, vortex the solution again for 30 seconds to ensure homogeneity.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 2-8°C in the dark[2]. For long-term stability, it is recommended to prepare fresh solutions as needed, as some solutions may be unstable[5].
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound standard solution.
Caption: Workflow for preparing this compound standard solution.
Applications
The prepared this compound standard solution is primarily intended for use as an internal standard in quantitative analytical methods, such as LC-MS or GC-MS[1][2]. Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of Fenbendazole in biological and environmental samples.
References
Application Notes: In-Vitro Efficacy of Fenbendazole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbendazole (FZ), a benzimidazole anti-helminthic agent, has garnered significant interest for its potential as a repurposed anti-cancer drug.[1][2] In-vitro studies have demonstrated its efficacy across a variety of cancer cell lines, including colorectal, lung, hepatocellular, cervical, and lymphoma.[3][4][5][6][7] The primary mechanisms of its anti-neoplastic activity involve the induction of apoptosis, cell cycle arrest, and disruption of microtubule polymerization.[1][2][8] While Fenbendazole-d3, a deuterated analog, is typically utilized as an internal standard in analytical methods, the foundational in-vitro research has been conducted with Fenbendazole. These application notes provide a summary of the quantitative data, detailed experimental protocols, and visual representations of the workflows and mechanisms of action to guide researchers in this field.
Quantitative Data Summary
The following tables summarize the reported in-vitro efficacy of Fenbendazole across various cancer cell lines.
Table 1: IC50 Values of Fenbendazole in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
| EL-4 | Mouse T Lymphoma | 0.167 (0.05 µg/mL) | 3 days | [7] |
| SNU-C5 | Colorectal Cancer | ~0.5 | 3 days | [9][10] |
| SNU-C5/5-FUR | 5-FU Resistant Colorectal Cancer | ~5.0 | 3 days | [9][10] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 1 µM | Not specified | [8] |
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 1 µM | Not specified | [8] |
Note: The IC50 values for Fenbendazole can vary based on the specific cell line and the experimental conditions employed.
Table 2: Effects of Fenbendazole on Cell Viability and Cell Cycle
| Cell Line | Concentration | Effect on Cell Viability | Effect on Cell Cycle | Reference |
| EL-4 | 0.05 µg/mL | 33% reduction | G2/M phase arrest | [7] |
| EL-4 | 0.1 µg/mL | 73% reduction | G2/M phase arrest | [7] |
| SNU-C5 | 0.5 µM | Significant reduction | G2/M phase arrest | [9][11] |
| SNU-C5/5-FUR | 5.0 µM | Significant reduction | G2/M phase arrest | [9][11] |
| H4IIE | Not specified | Suppression of growth | G1/S and G2/M arrest | [5] |
| Colorectal Cancer Cells | Not specified | Suppression of proliferation | Cell cycle arrest | [3] |
Experimental Protocols
Detailed methodologies for key in-vitro experiments to evaluate the anti-cancer effects of Fenbendazole are provided below.
Cell Viability (MTT) Assay
This protocol determines the dose-dependent effect of Fenbendazole on cancer cell viability.[7][10]
Materials:
-
Cancer cell line of interest
-
Fenbendazole stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (0.5 mg/mL)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 × 10⁵ cells/mL and allow them to adhere overnight.[7]
-
The following day, treat the cells with a range of Fenbendazole concentrations for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[7][12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis and necrosis in cancer cells following treatment with Fenbendazole.[12]
Materials:
-
Cancer cell line of interest
-
Fenbendazole
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 2 × 10⁵ cells/mL) in 6-well plates and treat with the desired concentration of Fenbendazole.[7]
-
Harvest the cells and wash them twice with cold PBS.[12]
-
Resuspend the cells in 100 µL of binding buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubate the mixture for 15 minutes in the dark at room temperature.[12]
-
Add 400 µL of binding buffer to each sample.[12]
-
Analyze the samples using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the effect of Fenbendazole on the distribution of cells in different phases of the cell cycle.[9][12]
Materials:
-
Cancer cell line of interest
-
Fenbendazole
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Fenbendazole for a specified time (e.g., 24 hours).[12]
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and store at -20°C overnight.[12]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[12]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathways of Fenbendazole in cancer cells.
Caption: A typical workflow for the in-vitro evaluation of Fenbendazole.
Caption: Proposed signaling pathways for Fenbendazole's anti-cancer activity.
References
- 1. Fenbendazole as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. euclid.int [euclid.int]
- 3. researchgate.net [researchgate.net]
- 4. Fenbendazole and Diisopropylamine Dichloroacetate Exert Synergistic Anti-cancer Effects by Inducing Apoptosis and Arresting the Cell Cycle in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenbendazole Suppresses Growth and Induces Apoptosis of Actively Growing H4IIE Hepatocellular Carcinoma Cells via p21-Mediated Cell-Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells [kjpp.net]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Fenbendazole-d3 Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of Fenbendazole-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in mass spectrometry analysis?
A1: this compound is the deuterated stable isotope-labeled version of Fenbendazole. It is intended for use as an internal standard (IS) for the quantification of Fenbendazole and its metabolites in various biological matrices by GC- or LC-mass spectrometry.[1]
Q2: What ionization mode is recommended for this compound detection?
A2: Positive mode electrospray ionization (ESI) is the recommended mode for detecting this compound and its parent compound, Fenbendazole.[2] This technique is effective for protonating the analytes to form precursor ions.
Q3: What are the typical precursor and product ions for this compound in MRM mode?
A3: In Multiple Reaction Monitoring (MRM) mode, the predominantly protonated precursor ion [M+H]+ for this compound is observed at m/z 303.0. A commonly monitored product ion transition is m/z 303.0 > 268.1.[2]
Q4: Can you provide the MRM transition for the non-labeled Fenbendazole?
A4: Yes, for the parent compound Fenbendazole, the precursor ion [M+H]+ is observed at m/z 300.0, with a common product ion being m/z 268.1.[2][3]
Mass Spectrometry Parameters
Optimizing mass spectrometer parameters is crucial for achieving high sensitivity and specificity. The following tables summarize typical starting parameters for this compound and Fenbendazole analysis.
Table 1: MRM Transitions for this compound and Fenbendazole
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound (IS) | 303.0 | 268.1 | Positive |
| Fenbendazole | 300.0 | 268.1 | Positive |
| Oxfendazole | 316.0 | 159.0 | Positive |
| Fenbendazole Sulfone | >99% purity mentioned | - | - |
Data sourced from multiple references.[2][4]
Table 2: Optimized ESI Source Parameters
| Parameter | Typical Value |
| IonSpray Voltage | 4500 V |
| Temperature | 450 °C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 60 psi |
| Curtain Gas | 30 psi |
| Collision Gas | 10 psi |
| Dwell Time | 50 ms |
Note: These are example values and should be optimized for your specific instrument.[4]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation & LLE)
This protocol is adapted from a validated method for the analysis of Fenbendazole and its metabolites in dog plasma.[2]
-
Spiking: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 200 ng/mL). Vortex for 10 seconds.
-
Lysis/Precipitation: Add 50 µL of 1 M ammonia solution and 50 µL of DMF. Vortex for 30 seconds. Add 500 µL of acetonitrile and 800 µL of ethyl acetate, then vortex for 5 minutes.
-
Centrifugation: Centrifuge at 12,000 r/min for 7 minutes at 4°C.
-
First Extraction: Transfer the supernatant to a new 5 mL centrifuge tube.
-
Re-extraction: Add 200 µL of acetonitrile and 800 µL of ethyl acetate to the remaining pellet. Vortex for 5 minutes and centrifuge at 12,000 r/min for 10 minutes at 4°C.
-
Combine Supernatants: Combine the second supernatant with the first one.
-
Evaporation: Evaporate the combined supernatants to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the residue with 500 µL of acetonitrile:water (1:1, v/v) followed by 500 µL of acetonitrile:water (2:8, v/v).
-
Filtration: Filter the sample through a 0.22 µm filter membrane before injecting a 5 µL aliquot into the UPLC-MS/MS system.[2]
Protocol 2: Chromatographic Conditions
| Parameter | Description |
| Column | UPLC BEH C18 |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Autosampler Temp. | 6°C |
| Gradient | 0-6.0 min, 10%-100% A; 6.0-6.5 min, 100% A; 6.5-7.0 min, 100%-10% A; 7.0-9.0 min, 10% A |
This is an example UPLC gradient.[2]
Troubleshooting Guide
Issue: Low or No Signal for this compound
This is a common issue that can stem from multiple sources. The flowchart below provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for low signal intensity.
Issue: High Background or Matrix Effects
Matrix effects, such as ion suppression or enhancement, can significantly impact quantification.
Caption: Inter-relationship of key MS parameters for optimization.
Q5: What should I do if I suspect ion suppression?
A5: Ion suppression occurs when molecules from the sample matrix co-elute with the analyte and interfere with its ionization. To address this:
-
Improve Chromatographic Separation: Modify the gradient to better separate this compound from interfering matrix components.
-
Enhance Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol, such as solid-phase extraction (SPE), to remove matrix components.[5][6]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering molecules, thereby lessening the suppression effect. Ensure the diluted concentration is still above the lower limit of quantification (LLOQ).
Q6: My peak shape is poor. What are the common causes?
A6: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors:
-
Column Issues: The column may be degraded or contaminated. Try flushing the column or replacing it.
-
Mobile Phase Incompatibility: Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to prevent solvent effects.
-
pH Mismatch: The pH of the mobile phase can affect the ionization state of Fenbendazole and its retention. Ensure consistent pH.[7]
-
System Contamination: A dirty injector or guard column can lead to peak distortion. Perform routine system maintenance.
References
- 1. clearsynth.com [clearsynth.com]
- 2. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of fenbendazole and oxfendazole in liver and muscle using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrpc.com [ijrpc.com]
Technical Support Center: Enhancing Fenbendazole-d3 Detection in Biological Samples
Welcome to the technical support center for the analysis of Fenbendazole-d3 in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the sensitive detection of this compound in biological samples?
A1: The most prevalent and sensitive technique for the quantification of this compound in biological samples is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex matrices such as plasma, urine, and tissue homogenates.[1][2]
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterium-labeled version of Fenbendazole. It is an ideal internal standard (IS) because it has nearly identical chemical and physical properties to the analyte (Fenbendazole), including its extraction recovery and chromatographic retention time.[1] The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the unlabeled Fenbendazole. Using a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.
Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?
A3: In positive electrospray ionization (ESI) mode, the protonated precursor ion [M+H]⁺ for this compound is observed at m/z 303.0.[1] While the search results do not explicitly state the product ions for this compound, a common fragmentation for Fenbendazole (m/z 300.08) is the product ion m/z 268.05.[3] A similar fragmentation pattern would be expected for this compound.
Q4: What are some common sample preparation techniques for extracting this compound from biological matrices?
A4: Common sample preparation techniques include:
-
Protein Precipitation (PP): A simple and rapid method often used for plasma samples.[1][3]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids.[1]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove matrix interferences and concentrate the analyte.[4]
The choice of method depends on the biological matrix, the required level of sensitivity, and the complexity of the sample.
Troubleshooting Guide
Issue 1: Low Recovery of this compound During Sample Preparation
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Extraction Solvent | Test different organic solvents or solvent mixtures for LLE or SPE elution. For LLE, ethyl acetate is commonly used.[1] For SPE, methanol with modifiers like formic acid is often employed.[4] | The polarity and composition of the extraction solvent are critical for efficiently partitioning the analyte from the sample matrix. |
| Inefficient Protein Precipitation | Ensure complete protein precipitation by using an adequate volume of a strong precipitating agent like acetonitrile or methanol and thorough vortexing.[1] | Incomplete protein removal can lead to co-precipitation of the analyte, reducing recovery. |
| Incorrect pH during Extraction | Adjust the pH of the sample before extraction. For benzimidazoles like Fenbendazole, an alkaline pH can improve extraction efficiency.[1] | The charge state of the analyte can significantly impact its solubility in the extraction solvent. |
| Analyte Degradation | Prepare solutions fresh, as this compound solutions can be unstable.[5] Store stock solutions and samples at appropriate temperatures (e.g., -20°C or -80°C) and protect from light.[6] | Instability can lead to lower than expected concentrations. |
Issue 2: Poor Sensitivity and High Background Noise in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters such as collision energy, declustering potential, and ion source settings.[7][8] Infuse a standard solution of this compound directly into the mass spectrometer to tune these parameters. | Proper optimization of MS parameters is crucial for maximizing the signal intensity of the precursor and product ions. |
| Matrix Effects | Employ a more effective sample cleanup method like SPE to remove interfering matrix components.[4] Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution.[9] | Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. |
| Inadequate Chromatographic Separation | Optimize the mobile phase composition and gradient to ensure good separation from matrix components. A common mobile phase consists of acetonitrile and water with a modifier like formic acid.[3] | Poor chromatographic resolution can lead to co-elution of interfering compounds with the analyte, resulting in ion suppression and reduced sensitivity. |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove any contaminants. | Contamination can be a source of high background noise and can interfere with the detection of the analyte. |
Experimental Protocols
Protocol 1: Protein Precipitation and Liquid-Liquid Extraction from Plasma
This protocol is adapted from a validated UPLC-MS/MS method for the analysis of Fenbendazole in dog plasma.[1]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 1 M ammonia solution and 50 µL of dimethylformamide (DMF).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 500 µL of acetonitrile and 800 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 7 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer the supernatant to a clean tube.
-
-
Re-extraction:
-
To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate.
-
Vortex for 5 minutes and centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
-
Combine and Evaporate:
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction from Plasma
This protocol is a general approach based on methods for similar compounds.[4]
-
Sample Pre-treatment:
-
To 90 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Dilute with 500 µL of 0.2% formic acid and mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of 0.2% formic acid.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol containing 1% formic acid, followed by 1 mL of 80% acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Fenbendazole Analysis
| Parameter | Method 1[1] | Method 2[3] |
| Chromatographic Column | UPLC BEH C18 | Gemini NX-C18 |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) | Acetonitrile and 0.2% formic acid in water (gradient) |
| Flow Rate | Not specified | 0.6 mL/min |
| Ionization Mode | Positive ESI | Positive ESI |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (for Fenbendazole) | 5 ng/mL (for Fenbendazole) |
| Linear Range | 10–600 ng/mL (for Fenbendazole) | 5–250 ng/mL (for Fenbendazole) |
| Extraction Recovery | >90% | Not specified |
Visualizations
Caption: A generalized workflow for the analysis of this compound in biological samples.
Caption: A logical troubleshooting workflow for low sensitivity or poor recovery issues.
References
- 1. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodology for the analysis of fenbendazole and its metabolites in plasma, urine, feces, and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ion Suppression of Fenbendazole-d3 in LC-MS Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering ion suppression issues with Fenbendazole-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following information offers troubleshooting strategies and detailed experimental protocols to help identify and mitigate matrix effects, ensuring accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[3] The matrix comprises all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1]
Q2: What are the common causes of ion suppression in LC-MS analysis?
A2: Ion suppression is primarily caused by competition for ionization between the analyte and co-eluting matrix components in the mass spectrometer's ion source.[1][4] Other contributing factors can include changes in the physical properties of the ESI droplets, such as viscosity and surface tension, caused by high concentrations of matrix components.[5]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of this compound solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the baseline signal at the retention time of interfering components indicates ion suppression.
Q4: Is this compound, as a stable isotope-labeled internal standard, also affected by ion suppression?
A4: Yes, this compound will experience a similar degree of ion suppression as the unlabeled Fenbendazole.[3] The key advantage of using a stable isotope-labeled internal standard (SIL-IS) is that it co-elutes with the analyte and is affected by matrix effects in the same way.[3] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, as the ratio remains consistent even with signal suppression.[3]
Troubleshooting Guide
When encountering issues with ion suppression for this compound, a systematic approach to troubleshooting is recommended. The following sections and tables provide strategies to mitigate these effects.
Sample Preparation Techniques
Effective sample preparation is a crucial first step in minimizing matrix effects.[1] The goal is to remove as many interfering components as possible while efficiently recovering the analyte.
| Technique | Principle | Advantages | Disadvantages | Expected Recovery of this compound |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample (e.g., plasma) using an organic solvent like acetonitrile or methanol. | Simple, fast, and inexpensive. | Non-selective, can result in significant matrix effects from remaining components like phospholipids.[6] | Moderate to High |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their relative solubility. | Cleaner extracts than PPT, can remove salts and some polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. | High |
| Solid-Phase Extraction (SPE) | Analytes are isolated from a liquid sample by partitioning onto a solid sorbent, followed by elution with a suitable solvent.[1] | Provides the cleanest extracts, highly selective, and can concentrate the analyte.[1] | More complex and costly than PPT or LLE. | Very High |
Chromatographic and Mass Spectrometric Optimization
Adjusting LC and MS parameters can help separate this compound from interfering matrix components and improve its response.
| Parameter | Strategy | Rationale |
| LC Column Chemistry | Test different stationary phases (e.g., C18, Phenyl-Hexyl).[3] | Altering the column chemistry changes the selectivity of the separation, potentially resolving the analyte from co-eluting interferences. |
| Mobile Phase Composition | Modify the organic solvent (e.g., methanol vs. acetonitrile) or the aqueous phase pH.[4] | Changes in the mobile phase can significantly alter the retention and elution profile of both the analyte and matrix components. |
| Gradient Profile | Optimize the gradient slope and duration.[4] | A shallower gradient can improve the resolution between closely eluting peaks, reducing the chance of co-elution and ion suppression.[6] |
| Flow Rate | Reduce the flow rate.[2] | Lower flow rates can lead to more efficient ionization and may reduce the impact of co-eluting species.[2] |
| Ion Source Parameters | Optimize parameters such as capillary voltage, gas flow, and temperature. | Proper optimization of the ion source can enhance the ionization of this compound and minimize the influence of matrix components. |
Experimental Protocols
Protocol for Assessing Matrix Effect for this compound
This protocol outlines a method to quantify the extent of ion suppression or enhancement.
1. Preparation of Solutions:
-
Solution A: Prepare a standard solution of this compound in the initial mobile phase.
-
Solution B: Prepare a spiked matrix sample by adding the same concentration of this compound as in Solution A to a blank, extracted sample matrix.
2. LC-MS Analysis:
-
Inject Solution A and Solution B into the LC-MS system under the optimized method conditions.
-
Acquire the peak area for this compound from both injections.
3. Calculation of Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Detailed Solid-Phase Extraction (SPE) Protocol for Plasma Samples
This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects.
1. Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1-2 mL of methanol followed by 1-2 mL of water.
2. Sample Loading:
-
Pre-treat the plasma sample (e.g., by dilution or pH adjustment).
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[3]
3. Washing:
-
Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
4. Elution:
-
Elute this compound and the analyte of interest from the cartridge using 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).[3]
5. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.[3]
Visualizations
Caption: Workflow for troubleshooting ion suppression.
Caption: Mechanism of Ion Suppression in the ESI source.
References
Column selection for optimal separation of Fenbendazole-d3
This technical support center provides guidance on the optimal selection of HPLC columns for the analysis of Fenbendazole-d3, a common internal standard for the quantification of the anthelmintic drug Fenbendazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in HPLC analysis?
A1: this compound is a deuterated analog of Fenbendazole and is primarily used as an internal standard (IS) in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical structure and chromatographic behavior are very similar to Fenbendazole, but it has a different mass, allowing it to be distinguished by a mass spectrometer. This similarity helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Fenbendazole in complex matrices such as plasma, tissue, and pharmaceutical formulations.
Q2: Which type of HPLC column is most commonly used for the achiral analysis of this compound?
A2: For routine, achiral analysis of this compound alongside Fenbendazole and its metabolites, reversed-phase HPLC is the standard technique. C18 columns are the most frequently reported and are commercially available from numerous manufacturers under various trade names. C8 columns are also a suitable alternative.
Q3: Is a chiral separation necessary for this compound?
A3: Fenbendazole itself is prochiral, meaning it is not chiral but can be metabolized into a chiral compound. Its primary metabolite, oxfendazole (fenbendazole sulfoxide), is chiral and exists as two enantiomers. Therefore, if the goal of the analysis is to differentiate and quantify the enantiomers of oxfendazole, a chiral separation method is required. Since this compound is used as an internal standard for Fenbendazole, the decision to use a chiral column depends on the overall analytical objective. For total quantification of Fenbendazole and its metabolites, an achiral column is sufficient. For stereoselective metabolism or pharmacokinetic studies, a chiral column is necessary.
Q4: What are the recommended types of chiral columns for separating the enantiomers of Fenbendazole's metabolites?
A4: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the separation of enantiomers of many pharmaceutical compounds, including sulfoxides like oxfendazole. Columns with cellulose or amylose derivatives coated or immobilized on a silica support are particularly effective. Examples of such columns that have shown success in separating enantiomers of similar azole compounds include those from the Lux Cellulose and Chiralpak series. The choice between normal-phase and reversed-phase chiral chromatography will depend on the specific CSP and the solubility of the analytes. Normal-phase HPLC often provides better resolution for this class of compounds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic analyte and acidic silanol groups on the silica support of the column. | Use a modern, end-capped C18 or C8 column. Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups. |
| Poor Peak Shape (Splitting or Doubling) | Column void or blockage at the column inlet. Incompatibility between the sample solvent and the mobile phase. | Reverse flush the column to remove any blockage. If the problem persists, the column may need to be replaced. Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. |
| Inadequate Separation from Fenbendazole | Insufficient column efficiency or suboptimal mobile phase composition. | Optimize the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution. Consider a longer column or a column with a smaller particle size to increase efficiency. |
| Low Sensitivity | Suboptimal mobile phase pH affecting analyte ionization. Inappropriate detection wavelength. | For LC-MS/MS, adjust the mobile phase pH with additives like formic acid or ammonium formate to enhance ionization in the mass spectrometer source. For UV detection, ensure the wavelength is set to the absorbance maximum of Fenbendazole (around 290 nm). |
| No Peaks or Very Broad Peaks | The analyte is strongly retained on the column. | Increase the elution strength of the mobile phase by increasing the percentage of the organic solvent (e.g., acetonitrile or methanol). For highly retained compounds, a gradient elution may be necessary. |
Data Presentation: Recommended Columns and Conditions
Achiral Separation (Reversed-Phase)
| Column Type | Dimensions | Mobile Phase | Flow Rate | Detection | Reference |
| UPLC BEH C18 | - | Acetonitrile/0.1% Formic Acid in Water (Gradient) | - | MS/MS | [1] |
| C18 ODS | 250 x 4.6 mm, 5 µm | Acetonitrile/Methanol (85:15) | 0.8 mL/min | UV (221 nm) | [2] |
| C18 | 250 x 4.6 mm, 5 µm | Methanol/0.5% Sodium Dihydrogen Orthophosphate with Sodium Hexane Sulfonate, pH 3.5 | 1.0 mL/min | UV (280 nm) | [1] |
| Zorbax C8 | 250 x 4.6 mm, 5 µm | Methanol/0.1 M Potassium Dihydrogen Orthophosphate, pH 4.5 (40:60) | 1.2 mL/min | UV (268 nm) | [3] |
| Sunfire C18 | - | Acetonitrile/37.5 mM Potassium Dihydrogen Phosphate, pH 3.75 | 0.9 mL/min | UV (215 nm) | [4] |
| L1 C18 | 250 x 4.6 mm, 5 µm | Acetonitrile/2g Potassium Dihydrogen Phosphate in Water (30:70) | 1.0 mL/min | UV (290 nm) | [5][6][7] |
Chiral Separation (for Fenbendazole Metabolites)
| Column Type | Chiral Selector | Typical Mobile Phase (Normal Phase) | Typical Mobile Phase (Reversed Phase) |
| Lux Cellulose-1, Chiralpak IC, Chiralpak AD | Cellulose or Amylose Derivatives | Hexane/Isopropanol | Acetonitrile/Water or Methanol/Water |
Experimental Protocols
Detailed Protocol for Achiral Analysis of this compound
This protocol is a representative example for the quantitative analysis of Fenbendazole using this compound as an internal standard by LC-MS/MS.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. HPLC Conditions
-
Column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Fenbendazole: 300.1 > 268.1
-
This compound: 303.1 > 271.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for the specific instrument used.
Mandatory Visualization
References
- 1. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 2. ijrpc.com [ijrpc.com]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. jcchems.com [jcchems.com]
- 6. researchgate.net [researchgate.net]
- 7. REVERSE PHASE HPLC AND DERIVATIVE SPECTROPHOTOMETRIC METHODS FOR SIMULTANEOUS ESTIMATION OF FENBENDAZOLE AND NICLOSAMIDE IN PHARMACEUTICAL DOSAGE FORM | Journal of the Chilean Chemical Society [jcchems.com]
Mobile phase optimization for Fenbendazole-d3 chromatography
Welcome to the technical support center for Fenbendazole-d3 chromatography. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in chromatography?
A1: this compound is a deuterated form of Fenbendazole. It is primarily used as an internal standard (IS) for the quantification of Fenbendazole in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1][2] Using a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.
Q2: What are the common stationary phases used for Fenbendazole analysis?
A2: The most common stationary phases for Fenbendazole and its deuterated analogue are reversed-phase columns, particularly C18 (ODS) and phenyl-hexyl columns.[3][4][5] These provide good retention and selectivity for the compound.
Q3: What are typical mobile phase compositions for this compound analysis?
A3: Mobile phases are generally a mixture of an organic solvent and an aqueous component. Common organic solvents include acetonitrile and methanol. The aqueous phase is often water or a buffer (e.g., potassium dihydrogen phosphate) and may contain additives like formic acid or triethylamine to improve peak shape and ionization efficiency for MS detection.[2][4][5][6]
Q4: What detection methods are suitable for this compound?
A4: For quantitative analysis where this compound is used as an internal standard, tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[2] UV detection is also possible, with common wavelengths being 221 nm, 254 nm, and 290 nm.[3][4][5][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What could be the cause and how can I fix it?
A: Peak tailing for a basic compound like Fenbendazole can be caused by several factors. Here is a step-by-step troubleshooting guide:
-
Check Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For basic compounds, a mobile phase with a low pH (e.g., with 0.1% formic acid) can protonate the analyte and lead to better peak shapes.[2] Conversely, a high pH mobile phase (e.g., pH 9.0 with triethylamine) can also be effective by suppressing the ionization of silanol groups on the column.[4][5]
-
Consider Column Choice: Ensure you are using a high-quality, end-capped C18 or a phenyl-hexyl column suitable for basic compounds. Older columns or those with exposed silanol groups can cause tailing.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Contamination: Contamination in the guard column, analytical column, or even the sample itself can lead to poor peak shape. Try flushing the column or replacing the guard column.
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
Q: I am not getting a strong signal for this compound in my LC-MS analysis. How can I improve the sensitivity?
A: Low sensitivity in LC-MS can be addressed by optimizing both chromatographic and mass spectrometric conditions.
-
Optimize Mobile Phase for MS: The mobile phase composition directly affects ionization efficiency. For positive electrospray ionization (ESI), the addition of a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can enhance the protonation of this compound and improve its signal.[2]
-
Tune Mass Spectrometer Parameters: Ensure that the mass spectrometer is properly tuned for this compound. Optimize parameters such as the precursor and product ions, collision energy, and source parameters (e.g., capillary voltage, gas flow). For this compound, the precursor ion is approximately m/z 303.[2]
-
Improve Sample Clean-up: Matrix effects from the sample can suppress the ionization of your analyte. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
-
Increase Sample Concentration: If possible, and without causing column overload, increase the concentration of your sample.
Issue 3: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. What could be the problem?
A: Retention time variability can be due to several factors related to the HPLC system and mobile phase preparation.
-
Ensure Proper System Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.
-
Check for Leaks: Any leaks in the HPLC system can cause fluctuations in pressure and flow rate, leading to shifting retention times.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a buffer, make sure the pH is consistent. Premixing the mobile phase components can also help ensure consistency.
-
Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.[3]
Mobile Phase Optimization Data
The following table summarizes various mobile phase compositions used for the analysis of Fenbendazole, which are directly applicable to this compound.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference |
| C18 ODS (250 x 4.6mm, 5µm) | Acetonitrile:Methanol (85:15 v/v) | 0.8 | UV (221 nm) | [3] |
| Phenyl-hexyl (150 x 3.0mm, 3µm) | 0.5% Triethylamine (pH 9.0):Acetonitrile (55:45 v/v) | 1.0 | UV (290 nm) | [4][5] |
| C18 | Acetonitrile:HPLC grade water (60:40 v/v) | Not Specified | UV (254 nm) | [7] |
| C18 (250 x 4.6mm, 5µm) | 2 gm Potassium Dihydrogen Phosphate:Acetonitrile (70:30 v/v) | 1.0 | UV (290 nm) | [6] |
| UPLC BEH C18 | Acetonitrile:0.1% Formic Acid in water (Gradient) | Not Specified | MS/MS | [2] |
Experimental Protocols
Protocol: HPLC Method Development for this compound
This protocol outlines a general procedure for developing a reversed-phase HPLC method for this compound.
-
System Preparation:
-
Ensure the HPLC system is clean and free of contaminants.
-
Purge all solvent lines with the initial mobile phase.
-
Install a suitable column, such as a C18 or Phenyl-hexyl column.
-
Set the column oven to a stable temperature (e.g., 30°C).[3]
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent in which it is freely soluble, such as methanol or acetonitrile, to prepare a stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions (Initial):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 30%) and increase to a high percentage (e.g., 90%) over 10-15 minutes to determine the approximate elution time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 290 nm or MS/MS (scan for m/z 303).[2][4][5]
-
-
Optimization:
-
Based on the initial run, adjust the gradient or switch to an isocratic method to achieve a desirable retention time (typically 3-10 minutes).
-
If peak shape is poor, adjust the pH of the aqueous mobile phase or add an ion-pairing reagent.
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical flow for mobile phase selection.
References
- 1. clearsynth.com [clearsynth.com]
- 2. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase | Semantic Scholar [semanticscholar.org]
- 5. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. jcchems.com [jcchems.com]
- 7. researchgate.net [researchgate.net]
Overcoming poor peak shape in Fenbendazole-d3 analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Fenbendazole-d3.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing is the most common peak shape issue for this compound and is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2] This is particularly prevalent when the mobile phase pH is above 3.0, as the silanol groups become ionized and can interact strongly with the basic functional groups on the fenbendazole molecule.[1] Other potential causes include column contamination, mass overload, or extra-column volume.[3][4]
Q2: Can the mobile phase pH affect my peak shape?
A2: Absolutely. The pH of the mobile phase is a critical factor. Fenbendazole is a basic compound, and if the mobile phase pH is close to its pKa, it can exist in both ionized and non-ionized forms, leading to peak distortion.[2] To minimize unwanted silanol interactions, it is generally recommended to operate at a lower pH (around 3.0 or below) to ensure the silanol groups are fully protonated.[1][4]
Q3: What role does the column play in poor peak shape?
A3: The column is a primary suspect in cases of poor peak shape. Issues can include:
-
Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to increased silanol activity and peak tailing.
-
Contamination: Accumulation of sample matrix components or strongly retained compounds can block the column inlet frit or create active sites for secondary interactions.[3][5]
-
Column Voids: A void at the column inlet can cause band broadening and distorted peaks.[4]
Using a modern, high-purity, end-capped column can significantly reduce these issues.[1]
Q4: Could my sample preparation be the problem?
A4: Yes, sample preparation can significantly impact peak shape. Key considerations include:
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[3] It is always best to dissolve the sample in the initial mobile phase if possible.
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and lead to broad or tailing peaks.[4]
-
Matrix Effects: Interfering compounds from the sample matrix can co-elute with or affect the chromatography of this compound. Proper sample cleanup, such as solid-phase extraction (SPE), can help mitigate this.[1]
Systematic Troubleshooting Guide
If you are experiencing poor peak shape with this compound, follow this systematic guide to identify and resolve the issue.
Step 1: Initial Assessment & Diagnosis
Q: Are all peaks in my chromatogram showing poor shape, or just the this compound peak?
-
All Peaks Affected: This typically points to a system-wide issue. Common causes include a partially blocked column inlet frit, a void in the column, or significant extra-column volume (e.g., from using tubing with a large internal diameter).[4][5] Start by checking for blockages and ensuring all connections are secure and tubing is appropriate for your system.
-
Only this compound (or a few peaks) Affected: This suggests a chemical interaction problem specific to the analyte. The most likely cause is a secondary interaction with the stationary phase.[4] Proceed to Step 2.
Step 2: Mobile Phase Optimization
Q: What is the current pH and composition of my mobile phase?
Fenbendazole is a basic compound, making mobile phase pH a critical parameter.
-
Action 1: Adjust pH. The primary cause of peak tailing for basic compounds like fenbendazole is the interaction with ionized silanol groups on the silica support.[1] Lowering the mobile phase pH to between 2.5 and 3.5 with an additive like formic acid or trifluoroacetic acid will protonate these silanols, minimizing secondary interactions and improving peak shape.[1]
-
Action 2: Optimize Buffer Concentration. Ensure your mobile phase is adequately buffered, especially if performing a gradient elution. A buffer concentration of 10-25 mM is typically sufficient to maintain a stable pH.[5]
-
Action 3: Adjust Organic Modifier. The type and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Try adjusting the organic content by 5-10% to see if symmetry improves.
Step 3: Column Evaluation
Q: How old is my column and what is its history?
If mobile phase adjustments do not resolve the issue, the problem likely lies with the column.
-
Action 1: Flush the Column. Start by flushing the column with a strong solvent to remove any contaminants. For a reversed-phase column, this could involve a sequence of water, methanol, acetonitrile, and isopropanol.
-
Action 2: Replace the Guard Column. If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the culprit and should be replaced.[5]
-
Action 3: Test with a New Column. The most definitive way to diagnose a column problem is to replace it with a new, equivalent column.[1][5] If the peak shape is restored, the original column has degraded. Consider using a column with a highly deactivated or end-capped stationary phase for analyzing basic compounds.[1][4]
Step 4: Injection and Sample Considerations
Q: How was my sample prepared and injected?
-
Action 1: Check for Mass Overload. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you are likely overloading the column.[4]
-
Action 2: Match Sample Solvent to Mobile Phase. If possible, dissolve your sample in the initial mobile phase. If a stronger solvent must be used, reduce the injection volume.[3]
Experimental Protocols & Data
Example HPLC Method for Fenbendazole
This is a starting point for method development. Optimization will likely be required based on your specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.025 M Ammonium Acetate (pH adjusted to 3.5 with formic acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection (UV) | 290 nm |
Source: Adapted from methodologies described in various sources.[6][7][8]
Impact of Mobile Phase pH on Peak Shape
The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of a basic compound like this compound on a standard C18 column.
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 7.0 | > 2.0 | At neutral pH, residual silanols are ionized, leading to strong secondary interactions and significant tailing. |
| 4.5 | 1.5 - 2.0 | Tailing is reduced but still present as some silanol activity persists. |
| 3.0 | 1.0 - 1.2 | Silanols are protonated, minimizing secondary interactions and resulting in a much more symmetrical peak. |
Tailing Factor (Tf) > 1.2 indicates significant tailing.
Visual Troubleshooting Guides
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jcchems.com [jcchems.com]
- 7. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 8. mdpi.com [mdpi.com]
Minimizing background noise in Fenbendazole-d3 mass spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in Fenbendazole-d3 mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in LC-MS analysis of this compound?
High background noise in LC-MS analysis can originate from several sources. It is crucial to systematically investigate potential causes, which can include contaminated solvents, sample matrix effects, instrument contamination, and issues specific to the use of deuterated standards.[1][2][3][4] Common sources include:
-
Solvents and Reagents: Using solvents of lower purity (e.g., HPLC-grade instead of LC-MS grade) can introduce significant impurities, especially in the low-molecular-weight range.[1]
-
Sample Matrix: Complex biological samples contain numerous endogenous components that can co-elute with this compound, causing ion suppression or enhancement, collectively known as matrix effects.[1][2]
-
Instrument Contamination: Residues from previous analyses, column bleed, or contaminated gas lines can contribute to a noisy baseline.[3][4][5] Regular cleaning of the LC-MS interface (ESI, APCI) is recommended.[2]
-
Deuterated Standard Issues: The isotopic purity of the this compound standard is critical. Low purity can mean the presence of non-deuterated or partially deuterated species, affecting accuracy.[6] Additionally, H/D (hydrogen/deuterium) exchange can occur if deuterium atoms are in chemically labile positions, though this is less common for methyl-d3 labels.[6]
Q2: How can I determine if my this compound standard is experiencing H/D exchange?
H/D exchange is a process where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment, often catalyzed by acidic or basic conditions.[6] To troubleshoot this:
-
Review the Labeling Position: Check the certificate of analysis to confirm the location of the deuterium labels. Labels on stable positions like a methyl group (as in this compound (methyl-d3)) are not susceptible to exchange.[6][7] Labels on heteroatoms (O, N, S) are more prone to exchange.[6]
-
Control pH: Ensure your mobile phases and sample solutions are maintained at a neutral pH whenever possible, as extreme pH can catalyze the exchange.[6]
-
Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.[6]
Q3: My baseline is consistently noisy even when injecting a blank. What should I check first?
A noisy baseline in a blank injection points to systemic contamination rather than a sample-specific issue.[3][5] The following workflow can help identify the source:
Troubleshooting Guides
Guide 1: Reducing Matrix Effects Through Sample Preparation
Matrix effects from complex samples (e.g., plasma, tissue) are a major source of background noise and can suppress the analyte signal.[1] A robust sample preparation protocol is essential for minimizing these interferences.
Experimental Protocol: Protein Precipitation (PP) followed by Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for analyzing Fenbendazole in dog plasma and is effective at removing proteins and other interfering substances.[8][9]
-
Initial Sample Preparation:
-
Pipette 100 µL of plasma into a clean centrifuge tube.
-
Add 10 µL of the this compound internal standard (IS) working solution (e.g., 200 ng/mL).[8]
-
Vortex the mixture for 10 seconds.
-
-
Protein Precipitation:
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 800 µL of ethyl acetate.[8]
-
Vortex for 5 minutes to ensure thorough mixing and extraction of the analyte into the organic layer.
-
Centrifuge again under the same conditions.
-
-
Final Steps:
-
Carefully transfer the final supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.
-
Vortex, and inject the sample into the LC-MS/MS system.
-
Guide 2: Optimizing LC-MS/MS Parameters for Better Signal-to-Noise
Optimizing instrument parameters is key to enhancing the signal of this compound while minimizing background noise.[1] This involves adjusting both the liquid chromatography separation and the mass spectrometer source conditions.
Experimental Protocol: LC-MS/MS Parameter Optimization
-
Chromatographic Optimization:
-
Column: Use a high-efficiency column, such as a UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), to achieve sharp, well-resolved peaks.[9]
-
Mobile Phase: A common mobile phase for Fenbendazole is a gradient of acetonitrile and water containing an additive like 0.1% formic acid to promote protonation in positive ion mode.[9] Using LC-MS grade solvents is essential to keep the background low.[1]
-
Gradient Elution: Develop a gradient that provides good separation of this compound from any matrix components that were not removed during sample prep.
-
-
Mass Spectrometer Optimization:
-
Infusion: Directly infuse a standard solution of this compound (e.g., 100 ng/mL) into the mass spectrometer to optimize source parameters without chromatographic influence.[9]
-
Source Parameters: Methodically adjust key parameters one at a time to maximize the signal intensity for the precursor ion (m/z 303.0 for FEN-d3).[9] These include:
-
MRM Transition: Optimize the collision energy to achieve the most stable and abundant product ion for quantification. For this compound, a common transition is m/z 303.0 > 268.1.[9]
-
Data Presentation: Example of MS Parameter Optimization
The following table shows typical optimized mass spectrometer source parameters for the analysis of Fenbendazole and its deuterated internal standard, this compound.[9] Optimizing these settings can significantly improve the signal-to-noise ratio.
| Parameter | Optimized Value | Purpose |
| Ionization Mode | Positive ESI | Promotes the formation of [M+H]+ ions. |
| Capillary Voltage | 1.0 kV | Optimizes the electric field for ion formation. |
| Source Temperature | 150°C | Aids in solvent evaporation from droplets. |
| Desolvation Temp. | 500°C | Completes the desolvation process to form gas-phase ions.[1] |
| Desolvation Gas Flow | 800 L/h | Assists in desolvation and prevents solvent clusters. |
| Cone Gas Flow | 50 L/h | Focuses ions into the mass analyzer. |
| MRM Transition (FEN-d3) | m/z 303.0 > 268.1 | Specific precursor-to-product ion transition for quantification.[9] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. zefsci.com [zefsci.com]
- 4. High background in mass spectra - Chromatography Forum [chromforum.org]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. (~2~H_3_)Methyl (6-(phenylsulfanyl)-1H-benzimidazol-2-yl)carbamate | C15H13N3O2S | CID 71312505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 9. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent degradation of Fenbendazole-d3 during sample processing
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Fenbendazole-d3 as an internal standard, with a focus on preventing its degradation during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample analysis?
This compound is a deuterated form of Fenbendazole, a broad-spectrum benzimidazole anthelmintic. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, it is a commonly used internal standard. Its chemical structure is nearly identical to Fenbendazole, but it has a slightly higher mass due to the deuterium atoms. This allows it to be distinguished from the non-labeled analyte by the mass spectrometer. Because of its structural similarity, this compound behaves almost identically to Fenbendazole during sample extraction, chromatography, and ionization, which helps to correct for variations in the analytical process and improve the accuracy and precision of quantification.[1]
Q2: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, similar to its non-labeled counterpart. The main degradation routes are:
-
Oxidation: The sulfide group in this compound can be oxidized to form this compound sulfoxide (Oxfendazole-d3) and further to this compound sulfone.
-
Hydrolysis: The carbamate group can be hydrolyzed, particularly under strong acidic or basic conditions.[2]
-
Photodegradation: Exposure to light, especially UV light, can cause degradation. Fenbendazole has been shown to have high photosensitivity when in solution.[2]
Q3: How stable is this compound in solid form and in solution?
In its solid, crystalline form, Fenbendazole is generally stable and can tolerate temperatures up to 50°C.[2] However, once dissolved in a solvent, its stability decreases significantly. Solutions of this compound are known to be unstable and it is highly recommended to prepare them fresh before use.[3] If storage of a stock solution is necessary, it should be kept at -80°C for no longer than 6 months or at -20°C for up to 1 month, and always protected from light.[4]
Q4: Which solvents are suitable for dissolving this compound?
This compound has low solubility in water. It is slightly soluble in methanol and dimethyl sulfoxide (DMSO).[5] For preparing stock solutions, solvents such as methanol, acetonitrile, or DMSO are commonly used. The choice of solvent should be compatible with the analytical method (e.g., LC-MS mobile phase).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low this compound signal across a sample batch. | Degradation of the internal standard in the working solution over the course of the analysis. | Prepare fresh working solutions of this compound more frequently. If the autosampler is not cooled, consider reducing the batch size or running smaller batches. |
| Adsorption to sample vials or pipette tips. | Use low-adsorption labware (e.g., silanized glass vials or polypropylene). Pre-rinse pipette tips with the solution before aspirating. | |
| High variability in the analyte/internal standard peak area ratio. | Differential degradation of the analyte and internal standard due to matrix effects. | Optimize the sample extraction procedure to remove interfering matrix components. Consider a more rigorous clean-up step like solid-phase extraction (SPE). |
| Inconsistent sample pH. | Ensure that the pH of all samples and standards is consistent after all processing steps and before injection. | |
| Presence of unexpected peaks corresponding to this compound degradants (e.g., Oxfendazole-d3). | Exposure of samples to light during processing or storage. | Protect all solutions containing this compound from light by using amber vials and minimizing exposure to ambient light. |
| High temperature during sample processing or storage. | Keep samples on ice or in a cooling rack during processing. Store processed samples in a cooled autosampler set to 4-8°C. | |
| Use of reactive solvents or reagents. | Ensure all solvents are of high purity and are not generating oxidative or hydrolytic conditions. |
Quantitative Data Summary
Table 1: Illustrative Stability of Fenbendazole in Solution Under Stressed Conditions
| Condition | Duration (hours) | Solvent/Matrix | Temperature | Light Condition | Analyte Remaining (%) | Primary Degradant(s) |
| Acid Hydrolysis | 24 | 0.1 M HCl | 60°C | Dark | ~85% | Hydrolysis Product |
| Base Hydrolysis | 24 | 0.1 M NaOH | 60°C | Dark | ~70% | Hydrolysis Product |
| Oxidative | 8 | 3% H₂O₂ | Room Temp | Dark | ~60% | Sulfoxide, Sulfone |
| Photolytic | 8 | Methanol | Room Temp | UV Light (254 nm) | <50% | Multiple Products |
| Thermal | 48 | Acetonitrile | 50°C | Dark | >95% | Minimal Degradation |
Note: This table is a hypothetical representation to guide experimental design. Actual degradation rates will vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve in 1 mL of HPLC-grade methanol or DMSO in a 1.5 mL amber glass vial.
-
Vortex until fully dissolved.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solution (e.g., 100 ng/mL):
-
Prepare fresh on the day of analysis.
-
Dilute the stock solution with the appropriate solvent (e.g., mobile phase or reconstitution solvent) to the final desired concentration.
-
Keep the working solution in an amber vial and, if possible, in a cooled autosampler.
-
Protocol 2: Assessing this compound Stability in a Biological Matrix
-
Sample Preparation:
-
Obtain a blank biological matrix (e.g., plasma, tissue homogenate).
-
Spike the blank matrix with a known concentration of this compound.
-
Prepare multiple aliquots of this spiked matrix.
-
-
Stress Conditions:
-
Freeze-Thaw Stability: Subject aliquots to three freeze-thaw cycles (-20°C to room temperature).
-
Short-Term Stability: Leave aliquots at room temperature for 4, 8, and 24 hours.
-
Long-Term Stability: Store aliquots at -20°C and -80°C and test at various time points (e.g., 1, 2, 4 weeks).
-
Post-Preparative Stability: Process the samples (e.g., via protein precipitation or liquid-liquid extraction) and leave the final extracts in the autosampler at a set temperature (e.g., 4°C) for 24 and 48 hours.
-
-
Analysis:
-
Analyze the stressed samples by a validated LC-MS method.
-
Compare the peak area of this compound in the stressed samples to that of a freshly prepared control sample.
-
Calculate the percentage of degradation.
-
Visualizations
References
- 1. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (~2~H_3_)Methyl (6-(phenylsulfanyl)-1H-benzimidazol-2-yl)carbamate | C15H13N3O2S | CID 71312505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Fenbendazole using Fenbendazole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of fenbendazole, a broad-spectrum benzimidazole anthelmintic, utilizing its deuterated analog, Fenbendazole-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2] This guide will compare the performance of this method with an alternative approach using a non-deuterated internal standard and provide detailed experimental protocols.
Superiority of this compound as an Internal Standard
The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency and extraction recovery.[3] this compound, being structurally identical to fenbendazole with the exception of three deuterium atoms, closely mimics the behavior of the analyte throughout the analytical process. This minimizes variability introduced during sample extraction, and potential matrix effects, leading to more reliable and reproducible results.[2] While other compounds, such as fluconazole, have been used as internal standards for fenbendazole analysis, they may not perfectly compensate for analyte-specific variations due to differences in physicochemical properties.[4]
Performance Comparison of LC-MS/MS Methods
The following tables summarize the validation parameters of LC-MS/MS methods for fenbendazole quantification using this compound and an alternative internal standard, fluconazole. The data is compiled from separate studies and different biological matrices, highlighting the typical performance characteristics of each approach.
Table 1: Method Performance using this compound as Internal Standard in Dog Plasma [2][5][6]
| Validation Parameter | Fenbendazole Performance |
| Linearity Range | 10 - 600 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Intra-batch Precision (%CV) | 1.87% - 5.56% |
| Inter-batch Precision (%CV) | 3.06% - 5.36% |
| Accuracy (%Bias) | 98.70% - 100.90% |
| Mean Extraction Recovery | >90% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 2: Method Performance using Fluconazole as Internal Standard in Human and Ovine Plasma [4]
| Validation Parameter | Fenbendazole Performance |
| Linearity Range | 5 - 250 ng/mL |
| Correlation Coefficient (r) | >0.9901 |
| Precision (%RSD) | <12.9% |
| Accuracy (%Bias) | <12.7% |
| IS Normalized Matrix Effect (%CV) | 3.22 - 3.49 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Experimental Protocols
This section details a representative experimental protocol for the quantification of fenbendazole in plasma using this compound as an internal standard, based on methodologies described in the cited literature.[2][4][5]
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 200 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 50 µL of 1 M ammonia solution and 50 µL of dimethylformamide (DMF) and vortex for 30 seconds.[2]
-
Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes.[2]
-
Centrifuge at 12,000 rpm for 7 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube.
-
To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge again under the same conditions.[2]
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC system[2]
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[7]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[2]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)[2][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
-
MRM Transitions:
-
Fenbendazole: m/z 300.0 → 268.1[4]
-
This compound: m/z 303.0 → 271.1
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Caption: Experimental workflow for fenbendazole analysis.
Caption: Logic of using a deuterated internal standard.
References
- 1. fenbenqhp.com [fenbenqhp.com]
- 2. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 7. mdpi.com [mdpi.com]
The Gold Standard: Cross-Validation of Fenbendazole-d3 as a Superior Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fenbendazole, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of bioanalytical methods. This guide provides a comprehensive comparison of Fenbendazole-d3, a deuterated analog, with alternative non-deuterated internal standards, supported by experimental data from a validated UPLC-MS/MS method.
This compound has emerged as the preferred internal standard for the quantification of fenbendazole in complex biological matrices. Its structural identity to the analyte, with the exception of deuterium labeling, allows it to mimic the behavior of fenbendazole during sample preparation, chromatography, and mass spectrometric detection. This co-elution and similar ionization response are critical for effectively compensating for matrix effects and other sources of analytical variability.
Performance Comparison: this compound vs. Alternative Internal Standards
The superiority of a deuterated internal standard like this compound over non-deuterated alternatives, such as other benzimidazole-class drugs (e.g., mebendazole, albendazole), lies in its ability to more accurately correct for variations inherent in the analytical process.
| Parameter | This compound (Deuterated) | Non-Deuterated Structural Analogs |
| Structural Similarity | Identical to fenbendazole, with deuterium substitution. | Structurally similar but not identical. |
| Chromatographic Behavior | Co-elutes with fenbendazole. | Different retention time than fenbendazole. |
| Ionization Efficiency | Nearly identical to fenbendazole. | May differ from fenbendazole, leading to varied response in the mass spectrometer. |
| Matrix Effect Compensation | High degree of compensation due to similar physicochemical properties.[1] | Less effective at compensating for matrix-induced signal suppression or enhancement. |
| Accuracy & Precision | High accuracy and precision, as demonstrated by validation data.[1] | May lead to compromised accuracy and precision. |
Experimental Validation of this compound
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole, and oxfendazole in dog plasma utilized this compound as the internal standard.[1] The selection of this compound was based on its high structural similarity to fenbendazole, enabling it to undergo similar physicochemical processes and mitigate errors arising from matrix effects.[1]
Method Validation Data[1]
The following table summarizes the key validation parameters for the quantification of fenbendazole using this compound as the internal standard.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 10–600 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Intra-batch Precision (%RSD) | 1.87% - 5.56% |
| Inter-batch Precision (%RSD) | 3.06% - 5.36% |
| Intra-batch Accuracy (%Bias) | 98.70% - 100.90% |
| Inter-batch Accuracy (%Bias) | 99.14% - 101.55% |
| Mean Extraction Recovery | >90% |
These results demonstrate the excellent linearity, precision, accuracy, and recovery of the method when using this compound as the internal standard, solidifying its suitability for robust and reliable bioanalysis.
Experimental Protocol: UPLC-MS/MS Quantification of Fenbendazole[1]
1. Sample Preparation:
-
A simple protein precipitation followed by liquid-liquid extraction was employed to prepare the plasma samples. This compound was added as the internal standard during this process.
2. Chromatographic Conditions:
-
System: UPLC BEH C18 column
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: Not specified in the provided abstract.
-
Injection Volume: Not specified in the provided abstract.
-
Run Time: 9.0 minutes
3. Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow
The following diagrams illustrate the logical flow of selecting an appropriate internal standard and the experimental workflow for the validated UPLC-MS/MS method.
References
Comparison of Fenbendazole-d3 with other internal standards for fenbendazole analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fenbendazole, a widely used anthelmintic, in various biological matrices is crucial for pharmacokinetic, residue, and metabolism studies. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) analysis to correct for variations in sample preparation and instrument response. This guide provides an objective comparison of Fenbendazole-d3 with other commonly employed internal standards, supported by experimental data, to aid researchers in selecting the most suitable IS for their analytical needs.
The Gold Standard: Isotope-Labeled Internal Standards
Ideally, an internal standard should be a stable isotope-labeled analog of the analyte. This compound, a deuterated form of fenbendazole, is considered the gold standard for its analysis. Its chemical and physical properties are nearly identical to that of fenbendazole, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any analyte loss or matrix effects.
Alternative Internal Standards
While isotope-labeled standards are preferred, their availability or cost may necessitate the use of alternative internal standards. Commonly used alternatives for fenbendazole analysis include structurally related benzimidazoles or other compounds with similar chromatographic and mass spectrometric behavior.
Performance Comparison of Internal Standards
The following table summarizes the performance of this compound, Fluconazole, and Benomyl as internal standards in the analysis of fenbendazole, based on data from separate validated LC-MS/MS methods.
| Internal Standard | Analyte(s) Quantified | Matrix | Precision (%RSD) | Accuracy/Recovery (%) | Key Advantages |
| This compound | Fenbendazole, Oxfendazole, Pyrantel, Praziquantel, Febantel | Dog Plasma | Intra-day: 1.87-5.56Inter-day: 3.06-5.36 | Intra-day: 98.70-100.90Inter-day: 99.14-101.55Recovery: >90%[1] | Co-elutes with fenbendazole, providing excellent compensation for matrix effects and variability.[1] |
| Fluconazole | Fenbendazole, Albendazole, Albendazole sulfoxide | Human and Ovine Plasma | <12.9 | Bias <12.7% | Structurally distinct, minimizing potential for isotopic interference. |
| Benomyl (BEN) | Fenbendazole, Febantel, Oxfendazole, Oxfendazole Sulfone | Livestock Muscle and Milk | Intra-day CV: <6.95%Inter-day CV: <12.12% | Recovery: 75.0-88.3% (at 0.04 ppm)[2] | A benzimidazole derivative with similar chemical properties. |
Experimental Protocols
Method 1: Fenbendazole Analysis using this compound Internal Standard in Dog Plasma[1]
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction.
-
Chromatography: UPLC BEH C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water.
-
Detection: Multiple reaction monitoring (MRM) mode under positive electrospray ionization.
-
Validation: The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Method 2: Fenbendazole Analysis using Fluconazole Internal Standard in Human and Ovine Plasma
-
Sample Preparation: Protein precipitation.
-
Chromatography: Gemini NX-C18 analytical column with a gradient elution of acetonitrile and 0.2% aqueous formic acid.
-
Detection: Selected reaction monitoring (SRM) mode with positive electrospray ionization.
-
Validation: The method was validated for selectivity, stability, linearity, precision, and accuracy.
Method 3: Fenbendazole Analysis using Benomyl (BEN) Internal Standard in Livestock Tissues[2]
-
Sample Preparation: Matrix solid-phase dispersion (MSPD).
-
Chromatography: HPLC with a photodiode array detector.
-
Validation: The method was validated for specificity, sensitivity, and accuracy, with recovery tests performed at three spike levels.
Visualizing the Analytical Workflow and Metabolic Pathway
To further illustrate the processes involved, the following diagrams outline a typical experimental workflow for fenbendazole analysis and its metabolic pathway.
Conclusion
The selection of an internal standard is a critical step in developing a robust and reliable analytical method for fenbendazole. This compound, as a stable isotope-labeled analog, offers the most accurate and precise quantification by effectively compensating for matrix effects and procedural variability. However, in situations where this compound is not feasible, structurally related compounds like other benzimidazoles or even unrelated compounds with suitable chromatographic properties can be employed, provided the method is thoroughly validated to ensure acceptable performance in terms of precision, accuracy, and recovery. Researchers should carefully consider the specific requirements of their study and the available resources when selecting an internal standard for fenbendazole analysis.
References
A Comparative Guide to Inter-Laboratory Quantification of Fenbendazole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Fenbendazole-d3, a deuterated internal standard crucial for the accurate determination of the anthelmintic drug Fenbendazole in biological matrices. This document summarizes key performance data from various validated methods, details experimental protocols, and presents a visual representation of the metabolic fate of Fenbendazole. The objective is to assist laboratories in selecting and implementing robust and reliable quantification methods.
Comparative Analysis of Quantification Methods
The quantification of Fenbendazole and its deuterated internal standard, this compound, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with UV detection. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices.
Table 1: Performance Characteristics of LC-MS/MS Methods for Fenbendazole Quantification
| Parameter | Method A: Plasma | Method B: Animal Tissue |
| Instrumentation | LC-MS/MS | LC-MS/MS |
| Matrix | Human and Ovine Plasma[1] | Northern Bobwhite Liver[2] |
| Internal Standard | Fluconazole[1] | Not Specified |
| Linearity (r) | >0.9901[1] | Not Specified |
| Concentration Range | 5-250 ng/mL[1] | 2.5-30 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 2.5 ng/mL[2] |
| Precision (%RSD) | <12.9%[1] | Not Specified |
| Accuracy (%Bias) | <12.7%[1] | Not Specified |
| Recovery | Not Specified | 89.9%[2] |
Table 2: Performance Characteristics of HPLC Methods for Fenbendazole Quantification
| Parameter | Method C: Bulk and Formulation | Method D: Pig Tissues |
| Instrumentation | HPLC-UV | HPLC-UV |
| Matrix | Bulk Drug and Pharmaceutical Formulation[3] | Pig Muscle, Fat, Kidney, Liver[4] |
| Linearity (r²) | 0.9982[3] | Not Specified |
| Concentration Range | 2-10 µg/mL[3] | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 20 ng/g[4] |
| Precision (%RSD) | <1.8% | Not Specified |
| Accuracy (%Recovery) | 100.05%[5] | Not Specified |
Experimental Protocols
Method A: LC-MS/MS for Fenbendazole in Human and Ovine Plasma[1]
This method is designed for the high-throughput and selective determination of Fenbendazole.
-
Sample Preparation: Protein precipitation is used for sample preparation.
-
Chromatographic Separation:
-
Column: Phenomenex Gemini NX-C18 (3.0 x 100 mm, 3 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.2% aqueous formic acid.
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Selected Reaction Monitoring (SRM).
-
Monitored Transition: For Fenbendazole, m/z 300.08 → 268.05.
-
Method D: HPLC-UV for Fenbendazole and Metabolites in Pig Tissues[4]
This method is based on the oxidation of Fenbendazole and its sulfoxide metabolite to the sulfone metabolite for quantification.
-
Sample Preparation:
-
Liquid-liquid extraction.
-
Oxidation with peracetic acid.
-
Clean-up procedure involving two liquid-liquid extractions.
-
-
Chromatographic Separation:
-
Details of the column and mobile phase are not specified in the abstract.
-
-
UV Detection:
-
The wavelength for detection is not specified in the abstract.
-
Metabolic Pathway of Fenbendazole
Fenbendazole undergoes extensive metabolism in the liver. Understanding this pathway is critical for pharmacokinetic studies and interpreting analytical results. The primary metabolic transformations involve oxidation reactions.
Caption: Metabolic pathway of Fenbendazole in the liver.
This diagram illustrates the primary metabolic routes of Fenbendazole. It is metabolized to its active sulfoxide form, oxfendazole, and further to the inactive sulfone.[6][7][8] Another pathway involves hydroxylation.[6][7][8] These metabolic steps are crucial for the drug's efficacy and clearance from the body.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. Validation of an LC-MS/MS method for assessment of fenbendazole sulfone drug residue in northern bobwhite liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Fenbendazole-d3 in Calibration Curves
For researchers, scientists, and professionals in drug development, establishing accurate and reliable quantitative bioanalytical methods is paramount. The choice of an appropriate internal standard is a critical factor in achieving this. This guide provides a comparative analysis of the use of Fenbendazole-d3 as an internal standard for the quantification of Fenbendazole, focusing on linearity and range determination for calibration curves. We will delve into supporting experimental data, detailed methodologies, and comparisons with alternative approaches.
Fenbendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in veterinary medicine.[1] Accurate quantification of Fenbendazole in various biological matrices is crucial for pharmacokinetic, residue, and bioequivalence studies. The stable isotope-labeled compound, this compound, is often employed as an internal standard to improve the accuracy and precision of these measurements, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3]
Superior Performance with Isotope Dilution
The core advantage of using this compound lies in the principle of isotope dilution mass spectrometry. As an isotopically labeled analog, this compound exhibits nearly identical chemical and physical properties to the unlabeled Fenbendazole.[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[2] This intrinsic correction leads to more robust and reliable quantification compared to using structurally different internal standards.
Linearity and Range of Fenbendazole Calibration Curves with this compound
The linearity of a calibration curve is a critical parameter for validating an analytical method, demonstrating a direct proportional relationship between the analyte concentration and the instrumental response. The use of this compound as an internal standard consistently yields excellent linearity over a wide range of concentrations in various matrices.
A study validating a UPLC-MS/MS method for the simultaneous determination of several anthelmintics in dog plasma reported a linear range of 10–600 ng/mL for Fenbendazole with a correlation coefficient (r²) greater than 0.99.[2] This demonstrates the suitability of this method for quantifying Fenbendazole at both low and high concentrations relevant to pharmacokinetic studies.
| Analyte | Internal Standard | Matrix | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| Fenbendazole | This compound | Dog Plasma | UPLC-MS/MS | 10–600 ng/mL | >0.99 | [2] |
| Fenbendazole | None | Bulk Drug | HPLC-UV | 60–180 µg/ml | 0.9990 | [4] |
| Fenbendazole | None | Pharmaceutical Formulation | HPLC-UV | 24 - 39 µg/mL | >0.995 | [5] |
| Fenbendazole | Fluconazole | Human and Ovine Plasma | LC-MS/MS | 5-250 ng/mL | >0.9901 | [6] |
As the table illustrates, while methods without an internal standard or with a structurally different internal standard like fluconazole can achieve acceptable linearity, the use of an isotope-labeled standard like this compound is generally preferred for bioanalytical applications due to its ability to correct for matrix-induced variations, which can be significant in complex biological samples.
Experimental Protocols
Protocol 1: UPLC-MS/MS Quantification of Fenbendazole in Dog Plasma with this compound[2]
This protocol outlines a validated method for the simultaneous quantification of pyrantel, praziquantel, febantel, and its metabolites fenbendazole and oxfendazole in dog plasma.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (200 ng/mL).
-
Add 50 µL of 1 M ammonia solution and 50 µL of N,N-dimethylformamide (DMF) and vortex.
-
Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge.
-
Transfer the supernatant.
-
To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex, and centrifuge.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Chromatographic Conditions:
-
Instrument: UPLC-MS/MS system
-
Column: UPLC BEH C18
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water
-
Detection: Multiple reaction monitoring (MRM) in positive electrospray ionization mode
The following diagram illustrates the experimental workflow for this protocol.
Protocol 2: HPLC-UV Determination of Fenbendazole in Bulk Drug[4]
This protocol describes a method for the simultaneous determination of Ivermectin and Fenbendazole in bulk and pharmaceutical dosage forms using HPLC with UV detection. No internal standard is used.
Standard Solution Preparation:
-
Accurately weigh and dissolve 3000 mg of Fenbendazole in 50 ml of mobile phase with sonication.
-
Make up the final volume to 250 ml with the mobile phase to get a stock solution of 12 mg/ml.
-
Prepare working solutions of 60, 90, 120, 150, and 180 µg/ml by diluting the stock solution with the mobile phase.
Chromatographic Conditions:
-
Instrument: HPLC with UV detector
-
Column: Qualisil BDS C18 (250 mm × 4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile, methanol, and phosphate buffer (pH 4.5) in the ratio of 50:20:30 (v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 254 nm
The logical relationship for preparing the calibration curve is depicted below.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods for the quantification of Fenbendazole offers significant advantages in terms of accuracy, precision, and reliability, particularly for complex biological matrices. The experimental data consistently demonstrates excellent linearity over wide concentration ranges. While alternative methods, such as HPLC-UV without an internal standard, can be suitable for less complex matrices like bulk drug analysis, the inherent advantages of isotope dilution make this compound the superior choice for bioanalytical applications in drug development and research. The detailed protocols provided in this guide offer a starting point for researchers to develop and validate robust analytical methods for Fenbendazole quantification.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. iajps.com [iajps.com]
- 5. jcchems.com [jcchems.com]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
The Analytical Edge: Unpacking the Accuracy and Precision of Fenbendazole-d3 in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of the anthelmintic drug Fenbendazole, the choice of an appropriate internal standard is a critical determinant of method accuracy and precision. This guide provides an objective comparison of Fenbendazole-d3, a deuterated stable isotope-labeled internal standard, with alternative, structurally similar compounds, supported by experimental data to inform best practices in bioanalytical method development.
The ideal internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte. This guide delves into the performance of this compound and compares it with commonly used structural analogs.
Quantitative Performance: A Comparative Analysis
The selection of an internal standard directly impacts the accuracy and precision of a bioanalytical method. Below is a summary of validation data from studies employing this compound and a structural analog as internal standards for the analysis of Fenbendazole or its closely related metabolite, Oxfendazole.
Table 1: Comparison of Accuracy and Precision Data for Fenbendazole Bioanalysis
| Internal Standard | Analyte | Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| This compound | Fenbendazole | UPLC-MS/MS | 1.87 - 5.56 | 3.06 - 5.36 | -1.30 to 0.90 | -0.86 to 1.55 |
| Albendazole | Oxfendazole | LC-MS/MS | ≤13.6 | ≤13.6 | -9.5 to 9.5 | -9.5 to 9.5 |
Note: Data for this compound is for the analysis of Fenbendazole[1]. Data for Albendazole is for the analysis of Oxfendazole, a metabolite of Fenbendazole, and serves as a representative example of using a structural analog internal standard[2].
The data clearly demonstrates the superior precision and accuracy achieved with the use of this compound. The lower coefficient of variation (%CV) and percent bias values indicate a more reliable and reproducible method. The close structural and physicochemical similarity of this compound to Fenbendazole allows it to more effectively compensate for analytical variability, particularly from matrix effects, which can be a significant source of error in bioanalysis.[3][4]
Experimental Protocols: A Detailed Look at Methodology
To provide a practical understanding of how these internal standards are employed, detailed experimental protocols for bioanalytical methods are outlined below.
Detailed Experimental Protocol for Fenbendazole Analysis using this compound Internal Standard
This protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of Fenbendazole and other anthelmintics in dog plasma.[1]
1. Sample Preparation
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration not specified).
-
Vortex for 10 seconds.
-
Add 50 µL of 1 M ammonia solution and 50 µL of N,N-dimethylformamide (DMF) and vortex for 30 seconds.
-
Add 500 µL of acetonitrile and 800 µL of ethyl acetate, then vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 7 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Combine the supernatants and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 500 µL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Filter the reconstituted sample through a 0.22 µm filter before injection.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1.0 min: 95% A
-
1.0-3.0 min: 95-5% A
-
3.0-4.0 min: 5% A
-
4.0-4.1 min: 5-95% A
-
4.1-5.0 min: 95% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Fenbendazole: m/z 300.1 → 159.1
-
This compound: m/z 303.1 → 159.1
-
Detailed Experimental Protocol for Oxfendazole Analysis using Albendazole Internal Standard
This protocol is based on a validated LC-MS/MS method for the quantification of Oxfendazole in human plasma.[2]
1. Sample Preparation
-
To 50 µL of plasma, add 10 µL of Albendazole internal standard working solution (100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Not specified
-
Column: Not specified
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient not specified)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Mass Spectrometer: Not specified
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Oxfendazole: m/z 316.1 → 284.1
-
Albendazole: m/z 266.1 → 234.1
-
Visualizing the Method and Mechanism
To further clarify the experimental process and the biological context of Fenbendazole's action, the following diagrams are provided.
Caption: Experimental workflow for Fenbendazole bioanalysis using this compound.
Caption: Simplified signaling pathway of Fenbendazole's mechanism of action.
Conclusion: The Superior Choice for Robust Bioanalysis
References
- 1. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a simple, fast, and sensitive LC/MS/MS method for the quantification of oxfendazole in human plasma and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Navigating Analytical Robustness: A Comparative Guide to Fenbendazole Analysis Using Fenbendazole-d3
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of analytical techniques for the quantification of Fenbendazole, with a special focus on the role of its deuterated analog, Fenbendazole-d3, in achieving robust and accurate results.
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, yet deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the context of pharmaceutical analysis, a robust method ensures consistent performance across different laboratories, instruments, and analysts. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy in developing highly robust analytical methods, particularly for complex matrices encountered in drug development.
This guide delves into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry for the determination of Fenbendazole. We will explore the principles of robustness testing and present experimental data to illustrate the performance of each method.
The Critical Role of this compound in Enhancing Method Robustness
This compound, a deuterated form of Fenbendazole, serves as an ideal internal standard for chromatographic methods coupled with mass spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to that of the analyte, Fenbendazole. This similarity ensures that it experiences similar variations during sample preparation and analysis, such as extraction inefficiencies, injection volume variations, and matrix effects. By adding a known amount of this compound to samples and standards, any analytical variability can be normalized, leading to more accurate and precise quantification of Fenbendazole. The use of a deuterated internal standard is particularly crucial for mitigating matrix effects, which can be a significant source of variability and inaccuracy in bioanalytical methods.[2][3]
Comparative Analysis of Analytical Methods
The choice of an analytical method for Fenbendazole depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Here, we compare the robustness of three commonly employed techniques.
Table 1: Comparison of Analytical Methods for Fenbendazole Analysis
| Feature | HPLC | UPLC | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation using smaller particle size columns under higher pressure. | Measurement of light absorption by the analyte. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Good | Excellent | Moderate |
| Robustness | Generally robust, but susceptible to variations in mobile phase, pH, and temperature. | Highly robust, with faster analysis times reducing the impact of some variations.[4] | Less robust, highly susceptible to interfering substances and solvent composition. |
| Use of this compound | Primarily with LC-MS detection to enhance robustness. | Ideal for UPLC-MS/MS to ensure accuracy and mitigate matrix effects.[1] | Not applicable. |
| Typical Robustness Parameters Tested | Mobile phase composition, pH, flow rate, column temperature. | Mobile phase composition, pH, flow rate, column temperature. | Solvent composition, pH, wavelength accuracy. |
| Advantages | Widely available, well-established methods.[4] | Faster analysis, higher resolution and sensitivity.[4][5] | Simple, low cost.[6] |
| Disadvantages | Longer run times, larger solvent consumption compared to UPLC.[4] | Higher initial instrument cost.[4] | Prone to interference from other UV-absorbing compounds.[7] |
Experimental Protocols for Robustness Testing
Detailed experimental protocols are essential for evaluating and ensuring the robustness of an analytical method. Below are representative protocols for HPLC and UPLC methods for Fenbendazole analysis.
HPLC Method Robustness Testing Protocol
This protocol is based on a typical reversed-phase HPLC method for Fenbendazole.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Internal Standard: this compound (for LC-MS applications).
Robustness Parameters and Variations:
| Parameter | Standard Condition | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Mobile Phase Composition | 60:40 (Buffer:Organic) | 58:42 | 62:38 |
| Column Temperature | 30°C | 28°C | 32°C |
| pH of Aqueous Buffer | 3.0 | 2.8 | 3.2 |
| Detection Wavelength | 298 nm | 296 nm | 300 nm |
Procedure:
-
Prepare standard solutions of Fenbendazole and this compound.
-
Spike a representative sample matrix with known concentrations of Fenbendazole and this compound.
-
Analyze the samples under the standard and varied conditions.
-
Evaluate the impact of each variation on system suitability parameters (e.g., retention time, peak area, resolution, tailing factor) and the final quantified concentration.
UPLC-MS/MS Method Robustness Testing Protocol
This protocol is designed for a high-throughput UPLC-MS/MS method for Fenbendazole in a biological matrix.
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Internal Standard: this compound.
Robustness Parameters and Variations:
| Parameter | Standard Condition | Variation 1 | Variation 2 |
| Gradient Program | Standard gradient profile | Steeper gradient | Shallower gradient |
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min |
| Column Temperature | 40°C | 38°C | 42°C |
| Mobile Phase Modifier Concentration | 0.1% | 0.09% | 0.11% |
Procedure:
-
Prepare calibration standards and quality control samples in the biological matrix.
-
Add a fixed concentration of this compound to all samples and standards.
-
Perform sample extraction (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples under the standard and varied conditions.
-
Assess the effect of the variations on the peak area ratio of Fenbendazole to this compound, retention time, and the accuracy and precision of the quality control samples.[1]
Visualizing Workflows and Relationships
Diagrams can effectively illustrate the logical flow of robustness testing and the interplay between different analytical components.
Caption: Workflow for Robustness Testing of an Analytical Method.
References
- 1. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. fenbenqhp.com [fenbenqhp.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ijrpc.com [ijrpc.com]
- 7. ijpsonline.com [ijpsonline.com]
The Analytical Edge: Unveiling the Specificity and Selectivity of Fenbendazole-d3 in Complex Biological Matrices
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of Fenbendazole-d3's performance as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of fenbendazole in intricate biological matrices. We delve into supporting experimental data, compare it with alternative analytical methodologies, and offer detailed experimental protocols to inform your selection process.
Fenbendazole, a broad-spectrum benzimidazole anthelmintic, and its metabolites are frequently analyzed in various biological samples for pharmacokinetic, residue, and drug metabolism studies. The inherent complexity and variability of biological matrices such as plasma, tissue, and milk necessitate a robust analytical approach to mitigate matrix effects and ensure data integrity. This compound, a stable isotope-labeled analog of fenbendazole, has emerged as a preferred internal standard in LC-MS/MS applications due to its ability to co-elute with the analyte and compensate for variations in sample preparation and instrument response.
Superior Performance of this compound in LC-MS/MS
The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in quantitative bioanalysis by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled fenbendazole, leading to similar behavior during extraction, chromatography, and ionization. This intrinsic similarity allows it to effectively track and correct for any analyte loss or signal suppression/enhancement caused by the matrix, a phenomenon known as the matrix effect.
One study highlights that a deuterated internal standard like this compound can maximize the elimination of errors in the analysis process.[1] Another study explicitly states that this compound is highly similar in chemical structure to fenbendazole and undergoes similar physicochemical processes, thereby reducing errors caused by the matrix effect.[1]
Quantitative Performance Metrics
The following tables summarize the performance characteristics of an LC-MS/MS method utilizing this compound as an internal standard for the analysis of fenbendazole in various biological matrices, compared to alternative methods.
Table 1: Performance Comparison of Analytical Methods for Fenbendazole in Plasma
| Parameter | LC-MS/MS with this compound | LC-MS with Fluconazole IS | HPLC-UV |
| Linearity Range | 10 - 600 ng/mL | 5 - 250 ng/mL | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.9901 | 0.9982 |
| Limit of Quantification (LOQ) | 10 ng/mL | 5 ng/mL | 0.661 µg/mL (661 ng/mL)[2] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.198 µg/mL (198 ng/mL)[2] |
| Intra-day Precision (%RSD) | 1.87% - 5.56% | < 12.9% | Not explicitly stated |
| Inter-day Precision (%RSD) | Not explicitly stated | < 12.9% | Not explicitly stated |
| Accuracy (% Recovery) | 98.70% - 100.90% | Bias < 12.7% | Not explicitly stated |
| Recovery (%) | > 90% | Not explicitly stated | 64% - 94% |
| Matrix Effect | Minimized by IS | IS-normalized matrix factors proved minimal effect | Significant, requires extensive cleanup |
Table 2: Performance Comparison of Analytical Methods for Fenbendazole in Tissue
| Parameter | LC-MS/MS with Deuterated IS (for Fenbendazole Sulfone) | HPLC-UV |
| Linearity Range | 1 - 600 ppb (ng/g) | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated |
| Limit of Quantification (LOQ) | 1 ppb (ng/g) | 20 ng/g |
| Limit of Detection (LOD) | 0.3 ppb (ng/g) | Not explicitly stated |
| Intra-day Precision (%RSD) | 0.4% - 6.7% | Not explicitly stated |
| Inter-day Precision (%RSD) | 1.3% - 5.3% | Not explicitly stated |
| Accuracy (% Recovery) | 86% - 101% | Not explicitly stated |
| Recovery (%) | 80% - 101% | Not explicitly stated |
| Matrix Effect | Minimized by IS | Significant |
Table 3: Performance Comparison of Analytical Methods for Fenbendazole in Milk
| Parameter | LC-MS/MS | ELISA (MAb 591) | ELISA (MAb 587) |
| Linearity Range | 5 - 1000 ng/mL | 2 - 10 ppb (ng/mL) | 1 - 20 ppb (ng/mL) |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 2 - 5 ng/mL | 3 ppb (ng/mL)[3][4][5] | 7 ppb (ng/mL)[3][4][5] |
| Specificity | High | More specific to fenbendazole | Binds to fenbendazole and its metabolites[3][4][5] |
| Recovery (%) | 82% - 91% | Not explicitly stated | Not explicitly stated |
Alternative Analytical Approaches
While LC-MS/MS with this compound offers superior performance, other analytical techniques have been employed for the determination of fenbendazole.
-
LC-MS with a Non-Isotopically Labeled Internal Standard: A study utilizing fluconazole as an internal standard for the LC-MS analysis of fenbendazole in plasma demonstrated good linearity and a low limit of quantification (5 ng/mL). However, the structural dissimilarity between fluconazole and fenbendazole may not fully compensate for matrix effects, potentially leading to less accurate results compared to a deuterated standard.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less expensive than mass spectrometry but often suffers from lower sensitivity and specificity. The LOD and LOQ for fenbendazole in bulk and pharmaceutical formulations using HPLC-UV were found to be 0.198 µg/ml and 0.661 µg/ml, respectively.[2] In biological matrices, significant sample cleanup is required to minimize interferences, and the sensitivity may not be sufficient for detecting low concentrations of residues.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a high-throughput screening method, particularly for milk samples. A competitive ELISA using a specific monoclonal antibody (MAb 591) for fenbendazole showed a limit of detection of 3 ppb.[3][4][5] Another ELISA with a more broadly reactive antibody (MAb 587) could detect fenbendazole and its major metabolites with a detection limit of 7 ppb.[3][4][5] While rapid and sensitive, ELISAs can be susceptible to cross-reactivity and may require confirmation by a more specific method like LC-MS/MS.
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of Fenbendazole in Biological Matrices
This section provides a generalized methodology for the analysis of fenbendazole using this compound as an internal standard.
1. Sample Preparation:
-
Plasma: Protein precipitation is a common and straightforward method. To a 100 µL plasma sample, add 300 µL of acetonitrile containing this compound. Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes. The supernatant is then collected for analysis. Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner extracts.
-
Tissue: Homogenize the tissue sample (e.g., 1 g) with a suitable solvent like acetonitrile. After centrifugation, the supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) with C18 sorbent to remove lipids and other interferences.
-
Milk: Deproteinization with acetonitrile followed by liquid-liquid extraction with a solvent like dichloromethane is a common approach.
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed to achieve good separation.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for UPLC systems.
-
Injection Volume: 2-10 µL.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Fenbendazole: Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
This compound: Precursor ion [M+H]⁺ → Product ion (corresponding fragment)
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of fenbendazole in a biological matrix using this compound.
Caption: Experimental workflow for Fenbendazole analysis.
Conclusion
The data presented in this guide unequivocally demonstrates the superior specificity and selectivity of this compound as an internal standard for the LC-MS/MS quantification of fenbendazole in complex biological matrices. Its ability to accurately compensate for matrix effects and procedural variability leads to highly reliable and reproducible results, which are crucial for regulated bioanalysis. While alternative methods like HPLC-UV and ELISA have their applications, particularly for screening purposes or when mass spectrometry is not available, they generally lack the sensitivity, specificity, and accuracy of the LC-MS/MS method with a stable isotope-labeled internal standard. For researchers demanding the highest quality data in their drug development and safety assessment studies, the use of this compound is the recommended approach.
References
- 1. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of fenbendazole residues in bovine milk by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Fenbendazole-d3
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fenbendazole-d3, ensuring compliance and minimizing environmental impact.
Fenbendazole, and its deuterated analog this compound, is classified as a substance that is hazardous to the environment, particularly to aquatic life[1][2][3]. Improper disposal can lead to long-term adverse effects in aquatic ecosystems[2][3]. Therefore, a structured and informed approach to its disposal is mandatory.
Key Hazard Information for Disposal
To facilitate a clear understanding of the risks associated with this compound, the following table summarizes its key hazard classifications relevant to disposal.
| Hazard Classification | Description | Primary Concern for Disposal |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[1][4]. | Handling and containment during disposal process. |
| Hazardous to the Aquatic Environment (Acute and Chronic) | Very toxic to aquatic life with long lasting effects[1][2][3]. | Prevention of release into waterways and sewer systems. |
| UN Number | UN 3077 | Proper shipping and waste manifest documentation. |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (fenbendazole)[5][6]. | Correct labeling for transport to a disposal facility. |
| Hazard Class | 9 | Appropriate packaging and handling for transport. |
| Packing Group | III | Indicates the degree of danger the substance presents. |
Step-by-Step Disposal Protocol for this compound
Follow these procedural steps to ensure the safe and compliant disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Wear protective gloves that have been inspected prior to use[1][7].
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact[5][7].
-
Eye Protection: Safety glasses or goggles should be worn[1].
-
Respiratory Protection: If there is a risk of dust formation, use appropriate respiratory protection[7].
2. Waste Segregation and Collection:
-
Unused Product: Dispose of any unused this compound as hazardous waste[1][2]. Do not mix with non-hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and empty containers, must be treated as hazardous waste.
-
Spills: In the event of a spill, sweep up or vacuum the solid material and place it into a suitable, closed, and labeled container for disposal[1][7][8]. Avoid creating dust[4][8].
3. Waste Container and Labeling:
-
Place all this compound waste into a designated, sealable, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The associated hazards (e.g., "Environmentally Hazardous," "Reproductive Toxin")
-
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated[1].
-
Ensure the container is stored in a locked-up location[1][2][5][6][8][9].
5. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash [3][5][6][9]. This is to prevent its release into the sewer system and the environment[3][4][7][8][9].
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company[1][2][5][6][9].
-
Ensure all local, regional, and national regulations for hazardous waste disposal are followed[2][3][5][6][8][9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Fenbendazole-d3
Essential Safety and Handling Guide for Fenbendazole-d3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles. A faceshield is recommended if there is a potential for direct contact with dusts, mists, or aerosols. | Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a laboratory coat or work uniform. For larger quantities, a disposable coverall of low permeability is recommended. | Gloves must be inspected before use and disposed of properly after handling.[1][2] Wash hands thoroughly after handling. |
| Respiratory Protection | Use of a respirator is advised if adequate local exhaust ventilation is not available or if an exposure assessment indicates a need. A NIOSH-approved N95 (US) or P1 (EN 143) dust mask can be used for nuisance levels of dust.[1][2] | Should be used as part of a complete respiratory protection program. |
Hazard Identification and Toxicity
This compound is classified with specific health and environmental hazards.
| Hazard Class | GHS Classification | Hazard Statement |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[3][4] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3][4] |
Acute Toxicity Data:
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[5][6] Read and understand the Safety Data Sheet. Obtain special instructions before use.[5][6]
-
Engineering Controls: Work in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to minimize dust generation and accumulation.[1][7]
-
Handling:
-
After Handling:
Emergency First Aid Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][6] Remove contaminated clothing. Get medical attention if irritation persists.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[7][9] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]
-
Ingestion: DO NOT induce vomiting.[6][8] Rinse mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill and Disposal Plan
Spill Cleanup:
-
Minor Spills:
-
Major Spills:
Disposal:
-
Dispose of this compound and its container as hazardous waste.[5]
-
Disposal should be in accordance with all applicable local, regional, and national laws and regulations.[1][5] Empty containers should be taken to an approved waste handling site for recycling or disposal.[5]
Workflow and Logical Relationships
The following diagram illustrates the procedural workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. merck.com [merck.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. carlroth.com [carlroth.com]
- 8. msd.com [msd.com]
- 9. carlroth.com [carlroth.com]
- 10. msd.com [msd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
